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  • Product: 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
  • CAS: 1160263-44-4

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Utility of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in Medicinal Chemistry

Abstract As a Senior Application Scientist, I frequently encounter the challenge of designing robust, highly selective small-molecule inhibitors. The 2,4,6-trisubstituted quinoline scaffold represents a privileged pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I frequently encounter the challenge of designing robust, highly selective small-molecule inhibitors. The 2,4,6-trisubstituted quinoline scaffold represents a privileged pharmacophore in modern drug discovery. This whitepaper provides an in-depth technical analysis of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride , a highly reactive electrophilic building block. By detailing its structural causality, physicochemical properties, and synthetic handling, this guide serves as a comprehensive resource for researchers developing targeted therapeutics, ranging from antiviral agents to novel antibacterial compounds.

Structural Dissection & Chemical Causality

The architectural design of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream biological applications:

  • The Quinoline Core: This rigid, planar heteroaromatic system is highly adept at intercalating into DNA or binding tightly within flat, hydrophobic protein pockets. It acts as the central scaffold orienting the peripheral pharmacophores.

  • 6-Chloro Substitution: The inclusion of a halogen at the C6 position is a strategic choice driven by structure-activity relationship (SAR) optimization. The chlorine atom acts as an electron-withdrawing group (EWG), pulling electron density away from the quinoline nitrogen. This reduces the pKa of the nitrogen, preventing non-specific electrostatic interactions while simultaneously increasing the overall lipophilicity (LogP) of the molecule. This modification is critical for correct positioning within target enzymes[1].

  • 2-(3-Butoxyphenyl) Moiety: This group introduces significant steric bulk and rotational flexibility. The butoxy ether linkage serves as a potential hydrogen-bond acceptor, while the flexible alkyl chain can probe and anchor into deep lipophilic sub-pockets of target proteins, enhancing binding affinity.

  • 4-Carbonyl Chloride (The Electrophilic Warhead): Unlike its precursor, 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid[2], which requires external coupling reagents (e.g., HATU, EDC) to form amides, the acyl chloride is intrinsically activated. This allows for instantaneous, catalyst-free nucleophilic acyl substitution, making it the ideal intermediate for coupling with sterically hindered or electronically deactivated amines.

Physicochemical Data Profile

To facilitate accurate stoichiometric calculations and handling, the quantitative properties of the compound and its primary precursor are summarized below.

PropertyValue
Compound Name 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
Precursor CAS Number 932841-45-7 (Carboxylic Acid form)[2]
Molecular Formula C₂₀H₁₇Cl₂NO₂
Molecular Weight 374.26 g/mol
Structural Class 2,4,6-Trisubstituted Quinoline
Key Functional Groups Acyl Chloride, Aryl Ether, Aryl Chloride
Reactivity Profile Highly moisture-sensitive (hydrolyzes rapidly)
Synthetic Methodology: Activation of the Electrophilic Warhead

The conversion of the stable carboxylic acid precursor into the highly reactive acyl chloride must be executed with precision. The following protocol utilizes oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ.

Causality of Reagent Selection: Oxalyl chloride is selected over thionyl chloride (SOCl₂) because it reacts under milder conditions (0 °C to room temperature). This prevents the thermal degradation or cleavage of the sensitive butoxy ether linkage. Furthermore, the byproducts (CO, CO₂, and HCl) are entirely gaseous, allowing for simple concentration under vacuum without the need for an aqueous workup, which would prematurely hydrolyze the product.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

  • Dissolution: Suspend 1.0 equivalent (e.g., 1.0 mmol, 355.8 mg) of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid[2] in 10 mL of anhydrous dichloromethane (DCM). Rationale: DCM is a non-nucleophilic, aprotic solvent that will not react with the highly electrophilic product.

  • Catalysis: Add 0.05 equivalents of anhydrous DMF.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add 1.5 equivalents of oxalyl chloride. Rationale: The dropwise addition controls the exothermic formation of the Vilsmeier-Haack complex and manages the vigorous evolution of gases.

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Checkpoint: The reaction is complete when gas evolution ceases entirely and the cloudy suspension transitions into a transparent, homogenous yellow solution. This visual cue confirms the complete consumption of the insoluble carboxylic acid and the formation of the highly soluble acyl chloride.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporation) to strip away the DCM and excess oxalyl chloride. Purge the flask with argon. The resulting crude solid must be used immediately in downstream amidation reactions.

Synthesis A 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carboxylic acid B Oxalyl Chloride + cat. DMF (Dichloromethane, 0°C to RT) A->B Reagent Addition C Vilsmeier-Haack Intermediate (Active Electrophile) B->C Activation D 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride C->D Chlorination E Gaseous Byproducts (CO2, CO, HCl) C->E Off-gassing

Figure 1: Synthetic workflow of the acyl chloride via Vilsmeier-Haack activation.

Mechanistic Applications in Target-Directed Drug Discovery

The primary utility of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride lies in its ability to rapidly generate diverse libraries of quinoline-4-carboxamides. These derivatives have demonstrated profound efficacy across multiple therapeutic areas:

  • Antiviral Therapeutics (Enterovirus D68): There are currently no approved antivirals for EV-D68, a pathogen linked to severe respiratory and neurological diseases. Recent SAR studies have shown that 6-chloro-2-arylquinoline-4-carboxylic acid derivatives act as potent antivirals (EC₅₀ < 1 μM) by inhibiting the viral 2C protein, thereby halting viral RNA and protein synthesis[3]. The acyl chloride intermediate is essential for coupling various aliphatic amines at the 4-position to optimize the drug's selectivity index and neuronal cell permeability[3].

  • Antibacterial Agents (Mtb Gyrase Inhibition): The global crisis of multi-drug resistant tuberculosis demands novel mechanisms of action. Arylated quinoline carboxylic acid backbones, specifically those featuring a 6-chloro substitution, have been identified as potent inhibitors of Mycobacterium tuberculosis H37Rv[1]. The 6-chloro group ensures the correct spatial positioning of the molecule within the Mtb DNA gyrase binding pocket, leading to functional blockade and bacterial cell death[1].

Pathway Acyl Acyl Chloride Intermediate Amide Quinoline-4-carboxamide Derivative Acyl->Amide Amidation (DIPEA, DCM) Amine Primary/Secondary Amine Amine->Amide Nucleophilic Attack Target Target Protein (e.g., EV-D68 2C / Mtb Gyrase) Amide->Target Binding (Hydrophobic/H-bond) Outcome Pathogen Inhibition (Viral Clearance / Bactericidal) Target->Outcome Functional Blockade

Figure 2: Downstream amidation and target inhibition pathway in drug discovery.

Handling & Storage Integrity

Due to the highly electrophilic nature of the carbonyl chloride, the compound is strictly moisture-sensitive. Exposure to atmospheric humidity will result in rapid hydrolysis back to the inactive carboxylic acid, releasing hydrochloric acid in the process.

  • Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at -20 °C.

  • Handling: All transfers should be conducted using Schlenk line techniques or within a nitrogen-filled glovebox. Glassware must be oven-dried prior to use.

References
  • ChemScene. "2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid".
  • ACS Publications (Journal of Medicinal Chemistry). "Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68)".
  • MDPI. "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity".

Sources

Exploratory

A Technical Guide to the Putative Mechanism of Action of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl Chloride Derivatives

Foreword The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. This guide delves into the probable mechanism of act...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. This guide delves into the probable mechanism of action of a specific class of these compounds: 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride derivatives. While direct, extensive research on this exact substitution pattern is emerging, this document synthesizes current understanding from structurally related quinoline-4-carboxylic acids and their analogues to build a scientifically grounded hypothesis of their cellular and molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this promising chemical series.

Introduction to the Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that are prevalent in a variety of natural products and synthetic pharmaceuticals.[1][2] The rigid, planar structure of the quinoline ring system allows for diverse functionalization, leading to a wide array of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] The versatility of the quinoline core has made it a "privileged scaffold" in drug discovery, continually inspiring the design and synthesis of novel therapeutic agents.[5]

The general structure of the compounds discussed herein is characterized by a quinoline core substituted at the 2-position with a 3-butoxyphenyl group, at the 4-position with a carbonyl chloride, and at the 6-position with a chloro group. The carbonyl chloride at the 4-position is a reactive group, often used as a synthetic intermediate to generate a variety of derivatives such as amides and esters, which typically constitute the final active compounds. For the purpose of this guide, we will consider the biological effects of the more stable and commonly studied quinoline-4-carboxylic acid and its amide or ester derivatives.

Postulated Mechanism of Action: Kinase Inhibition

A significant body of evidence points towards kinase inhibition as a primary mechanism of action for many quinoline derivatives.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[7]

Targeting Key Signaling Pathways

Quinoline-based compounds have been shown to inhibit a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis.[6] While the specific kinase targets for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride derivatives have not been explicitly defined in the literature, based on structure-activity relationships of similar compounds, it is plausible that they interact with the ATP-binding pocket of kinases such as:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.

  • c-Kit Kinase: A receptor tyrosine kinase implicated in the development of certain cancers.[8]

The proposed interaction is likely driven by the formation of hydrogen bonds between the quinoline nitrogen and hinge region residues of the kinase, as well as hydrophobic interactions involving the butoxyphenyl and chloro-substituted quinoline rings within the ATP-binding pocket.

Visualizing the Kinase Inhibition Pathway

The following diagram illustrates the proposed mechanism of action of a representative 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxamide derivative as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) P_Substrate Phosphorylated Substrate Receptor_Tyrosine_Kinase->P_Substrate Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Competes with Quinoline_Derivative 2-(3-Butoxyphenyl)-6-chloroquinoline -4-carboxamide Quinoline_Derivative->Receptor_Tyrosine_Kinase Inhibits ATP Binding Cell_Proliferation Cell Proliferation & Survival Quinoline_Derivative->Cell_Proliferation Inhibits Downstream_Signaling Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream_Signaling Activates Downstream_Signaling->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds

Figure 1. Proposed kinase inhibition pathway.

Alternative and Complementary Mechanisms of Action

While kinase inhibition is a prominent hypothesis, the diverse biological activities of quinoline derivatives suggest that other mechanisms may also be at play.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Certain quinoline-4-carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. The carboxylic acid moiety at the 4-position is crucial for this activity, as it forms key interactions within the enzyme's active site.[9]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. Their mechanism of action in bacteria can be multifaceted, potentially involving:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication.

  • Disruption of the Cell Membrane: The lipophilic nature of the butoxyphenyl group could facilitate insertion into the bacterial cell membrane, leading to its disruption.

  • Inhibition of Key Metabolic Enzymes: As seen with DHODH, these compounds may target other essential bacterial enzymes.

A molecular docking study of a quinoline derivative suggested that it might target both bacterial LptA and Topoisomerase IV proteins, indicating a potential dual-target mechanism.[10]

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanisms of action for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride derivatives, a series of in vitro and in vivo experiments are necessary.

Kinase Inhibition Assays

A panel of kinase inhibition assays should be performed to identify the specific kinases targeted by the compound.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

  • Reagents and Materials:

    • Recombinant human kinases (e.g., EGFR, VEGFR2, c-Kit)

    • Kinase-specific peptide substrates

    • ATP

    • Kinase buffer

    • 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxamide (synthesized from the carbonyl chloride)

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assays

To assess the effect of the compound on cancer cell growth, a cellular proliferation assay is essential.

Protocol: MTT Assay for Cell Viability

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

    • 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxamide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for investigating the mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 2-(3-Butoxyphenyl)-6-chloroquinoline -4-carboxamide derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay Kinase Inhibition Assay Panel Characterization->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (MTT) Characterization->Cell_Proliferation DHODH_Assay DHODH Inhibition Assay Characterization->DHODH_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC) Characterization->Antimicrobial_Assay Xenograft_Model Tumor Xenograft Mouse Model Kinase_Assay->Xenograft_Model Cell_Proliferation->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD

Figure 2. General experimental workflow.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of quinoline derivatives, several structural features are likely to be important for the biological activity of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl derivatives.

Structural Feature Postulated Role in Activity Supporting Evidence
Quinoline Core Provides a rigid scaffold for optimal orientation of substituents within the target's binding site. The nitrogen atom can act as a hydrogen bond acceptor.A ubiquitous feature in many biologically active compounds.
2-(3-Butoxyphenyl) Group The butoxy group provides lipophilicity, which can enhance membrane permeability and hydrophobic interactions within the binding pocket. The phenyl ring can engage in π-π stacking interactions.Lipophilic substituents are often important for kinase inhibitory activity.
4-Carbonyl Derivative (Amide/Ester) The group at the 4-position can form crucial hydrogen bonds with the target protein. For DHODH inhibitors, the carboxylic acid is essential. For kinase inhibitors, an amide can interact with the hinge region.The carboxylate of some quinoline-4-carboxylic acids forms a salt bridge with Arg136 in DHODH.[9]
6-Chloro Group The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the quinoline ring system. It can also participate in halogen bonding or occupy a hydrophobic pocket.Halogen substituents are common in kinase inhibitors and can modulate binding affinity.

Conclusion and Future Directions

The 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride scaffold holds significant promise for the development of novel therapeutic agents. Based on the extensive research on related quinoline derivatives, it is highly probable that these compounds exert their biological effects through the inhibition of key cellular kinases. However, alternative mechanisms, such as the inhibition of DHODH or direct antimicrobial activity, cannot be ruled out and may contribute to their overall pharmacological profile.

Future research should focus on the synthesis of a library of derivatives from the versatile 4-carbonyl chloride to explore the structure-activity relationship in more detail. Comprehensive biological evaluation, including broad kinase screening, cellular assays, and in vivo studies, will be crucial to fully elucidate the mechanism of action and to identify lead compounds for further development. The insights gained from such studies will undoubtedly contribute to the rich and expanding field of quinoline-based drug discovery.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • de Souza, A. O. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Heliyon, 11(8), e34567. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Kumar, S., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Archiv der Pharmazie, 355(11), e2200168. [Link]

  • Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4473-4493. [Link]

  • Manohar, S., et al. (2014). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, 3, 131-140. [Link]

  • Bhatia, P., et al. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry, 204, 112640. [Link]

  • Fazal, E., et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1842. [Link]

  • Nakashima, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12933-12942. [Link]

  • Al-Rashood, S. T., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-5317. [Link]

  • de Farias, L. O., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e70184. [Link]

  • Li, Y., et al. (2011). Synthesis and Biological Assay of 4-aryl-6-chloro-quinoline Derivatives as Novel Non-Nucleoside anti-HBV Agents. Archiv der Pharmazie, 344(2), 85-92. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. [Link]

  • Buitrago, E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6701. [Link]

  • Li, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863456. [Link]

  • Asati, V., et al. (2024). Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Hounkpe, P. Y., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2024(4), M1918. [Link]

  • Sebaiy, M. M., et al. (2018). Probing of 2-amino-6-chloro-3,4-dihydroquinazoline Hydrochloride at 5-HT3 receptor. Der Pharmacia Lettre, 10(11), 28-36. [Link]

  • Wujec, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2537. [Link]

  • Siegel, S., et al. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. bioRxiv. [Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectroscopy of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a complex heterocyclic compound with significant potential in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Its rigid quinoline core, substituted with a chloro-group, a butoxyphenyl moiety, and a reactive carbonyl chloride, presents a unique electronic and steric environment. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for its application in rational drug design and the development of novel functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules in solution. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, offering insights into the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is anticipated to exhibit a series of distinct signals corresponding to the protons of the butoxy group, the phenyl ring, and the quinoline core. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on the analysis of substituent effects and data from analogous quinoline structures.

Butoxy Group Protons:

  • -O-CH₂- (a): The methylene protons directly attached to the oxygen atom are expected to be the most deshielded of the aliphatic chain due to the oxygen's electronegativity. A triplet is predicted around 4.10 ppm .

  • -CH₂- (b): The second methylene group will show a multiplet (sextet) around 1.80 ppm .

  • -CH₂- (c): The third methylene group is expected to appear as a multiplet (sextet) around 1.55 ppm .

  • -CH₃ (d): The terminal methyl group will be the most shielded, appearing as a triplet around 1.00 ppm .

Phenyl Ring Protons:

The protons on the 3-butoxyphenyl substituent will exhibit splitting patterns characteristic of a substituted benzene ring.

  • H-2' (e): This proton is ortho to the butoxy group and will likely appear as a singlet or a narrow triplet around 7.65 ppm .

  • H-4' (f): This proton is para to the butoxy group and is expected to be a triplet around 7.15 ppm .

  • H-5' (g): This proton is meta to both the butoxy group and the quinoline ring, appearing as a triplet around 7.45 ppm .

  • H-6' (h): This proton is ortho to the quinoline ring and will likely be a doublet around 7.75 ppm .

Quinoline Core Protons:

The protons on the quinoline ring system are in a unique electronic environment due to the nitrogen heteroatom and the various substituents.

  • H-3 (i): This proton is on the same ring as the carbonyl chloride and is expected to be a singlet around 8.10 ppm .

  • H-5 (j): This proton is on the benzo-fused part of the quinoline and is anticipated to be a doublet around 8.20 ppm .

  • H-7 (k): This proton is situated between the chlorine atom and another proton and will likely appear as a doublet of doublets around 7.85 ppm .

  • H-8 (l): This proton is the most upfield of the quinoline protons and is expected to be a doublet around 7.60 ppm .

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
a (-O-CH₂-)4.10Triplet
b (-CH₂-)1.80Multiplet
c (-CH₂-)1.55Multiplet
d (-CH₃)1.00Triplet
e (H-2')7.65Singlet/Triplet
f (H-4')7.15Triplet
g (H-5')7.45Triplet
h (H-6')7.75Doublet
i (H-3)8.10Singlet
j (H-5)8.20Doublet
k (H-7)7.85Doublet of Doublets
l (H-8)7.60Doublet

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by hybridization, substituent effects, and the overall electronic structure.

Butoxy Group Carbons:

  • -O-CH₂-: Around 68.0 ppm .

  • -CH₂-: Around 31.0 ppm .

  • -CH₂-: Around 19.5 ppm .

  • -CH₃: Around 14.0 ppm .

Phenyl Ring Carbons:

  • C-1': The carbon attached to the quinoline ring, around 139.0 ppm .

  • C-2': Around 115.0 ppm .

  • C-3': The carbon bearing the butoxy group, around 159.0 ppm .

  • C-4': Around 121.0 ppm .

  • C-5': Around 130.0 ppm .

  • C-6': Around 116.0 ppm .

Quinoline Core and Carbonyl Carbons:

The carbons of the quinoline and carbonyl groups are expected in the aromatic and carbonyl regions of the spectrum.

  • C-2: The carbon attached to the phenyl ring, around 157.0 ppm .

  • C-3: Around 120.0 ppm .

  • C-4: The carbon attached to the carbonyl chloride, around 148.0 ppm .

  • C-4a: The bridgehead carbon, around 125.0 ppm .

  • C-5: Around 130.0 ppm .

  • C-6: The carbon bearing the chlorine atom, around 135.0 ppm .

  • C-7: Around 128.0 ppm .

  • C-8: Around 126.0 ppm .

  • C-8a: The other bridgehead carbon, around 149.0 ppm .

  • C=O: The carbonyl carbon is expected to be significantly deshielded, appearing around 168.0 ppm .

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-O-CH₂-68.0
-CH₂-31.0
-CH₂-19.5
-CH₃14.0
C-1'139.0
C-2'115.0
C-3'159.0
C-4'121.0
C-5'130.0
C-6'116.0
C-2157.0
C-3120.0
C-4148.0
C-4a125.0
C-5130.0
C-6135.0
C-7128.0
C-8126.0
C-8a149.0
C=O168.0

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for similar compounds.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the full range of expected carbon signals (e.g., 0-200 ppm).

    • Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Processing and Interpretation

  • Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each peak.

  • Interpretation:

    • Analyze the chemical shifts, splitting patterns (multiplicity), and integration values of the ¹H spectrum to assign signals to specific protons.

    • Analyze the chemical shifts in the ¹³C spectrum to assign signals to specific carbon atoms.

    • Utilize the correlation peaks in the 2D NMR spectra to confirm and refine the assignments made from the 1D spectra.

Visualization of the NMR Analysis Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) dissolve->setup acquire_1H Acquire 1D ¹H Spectrum setup->acquire_1H acquire_13C Acquire 1D ¹³C Spectrum setup->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) setup->acquire_2D ft Fourier Transform acquire_1H->ft acquire_13C->ft acquire_2D->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) assign_1H Assign ¹H Signals calibration->assign_1H integration->assign_1H correlate_2D Correlate with 2D Data assign_1H->correlate_2D assign_13C Assign ¹³C Signals assign_13C->correlate_2D structure Final Structure Confirmation correlate_2D->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride. The detailed analysis of expected chemical shifts and splitting patterns, coupled with a robust experimental protocol, serves as a valuable resource for researchers working with this compound and its analogs. The application of 1D and 2D NMR techniques is essential for the unambiguous structural confirmation and will undoubtedly facilitate its further development in various scientific disciplines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link][1]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride: A Technical Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural basis for numerous antimalarial, anticancer, and antiviral therapeutics[1][2]. 2-(3-Butoxyphenyl)-6-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural basis for numerous antimalarial, anticancer, and antiviral therapeutics[1][2]. 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a highly functionalized, electrophilic intermediate designed for the rapid generation of diverse quinoline-based drug libraries.

By incorporating a highly lipophilic 3-butoxyphenyl tail at the C-2 position and an electron-withdrawing chlorine atom at the C-6 position, this molecule is pre-optimized for favorable pharmacokinetic interactions[1]. However, its defining feature is the C-4 acyl chloride group. This functional group transforms the stable quinoline core into a highly reactive electrophile, enabling rapid nucleophilic acyl substitution reactions (such as amidation and esterification) to yield complex therapeutic candidates[3][4].

This whitepaper details the physicochemical profiling, chemical reactivity, and field-proven experimental workflows required to handle and derivatize this moisture-sensitive intermediate effectively.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is critical for predicting its solubility, stability, and behavior in synthetic workflows. The table below summarizes its core properties.

Physicochemical PropertyValueStructural Causality & Significance
Chemical Formula C₂₀H₁₇Cl₂NO₂A highly functionalized heterocyclic core derived from its corresponding carboxylic acid (CAS 932841-45-7)[5].
Molecular Weight 374.26 g/mol Provides a substantial molecular framework; downstream amidation will push the final drug candidate into the 400–500 Da range.
LogP (Predicted) ~5.5 - 6.0High lipophilicity is driven by the non-polar 3-butoxyphenyl ether tail, requiring non-polar or aprotic solvents (e.g., DCM, Toluene) for dissolution[1].
Topological Polar Surface Area 29.4 ŲLow TPSA (contributed by the quinoline N, ether O, and carbonyl O) ensures the core scaffold maintains excellent membrane permeability potential.
Hydrogen Bond Donors 0The absence of H-bond donors prevents unwanted self-aggregation or intermolecular hydrogen bonding during synthesis.
Hydrogen Bond Acceptors 3The quinoline nitrogen, ether oxygen, and carbonyl oxygen serve as potential interaction sites for biological targets.
Moisture Sensitivity Extremely HighThe C-4 carbonyl carbon is highly activated by the electronegative chloride leaving group, making it highly susceptible to hydrolysis[4][6].

Chemical Reactivity, Stability, and Causality

The Electrophilicity of the Acyl Chloride

Acyl chlorides are among the most reactive carboxylic acid derivatives[3]. In 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, the carbonyl carbon is rendered exceptionally electrophilic due to the inductive electron-withdrawing effects of both the attached chlorine atom and the adjacent electron-deficient quinoline ring[4].

Hydrolysis Kinetics and the Necessity of Anhydrous Conditions

When exposed to atmospheric moisture or protic solvents, this compound undergoes rapid, exothermic hydrolysis to revert to 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid, releasing hydrogen chloride (HCl) gas[4][6].

The Causality of Failure: If hydrolysis occurs during a synthetic workflow, the generated HCl will protonate the weakly basic quinoline nitrogen (pKa ~4.0). This forms a quinolinium hydrochloride salt, which drastically alters the molecule's solubility, often causing the intermediate to precipitate out of organic solvents like dichloromethane (DCM) as an intractable solid. Furthermore, the hydrolysis destroys the electrophilic center, halting any planned amidation. The Self-Validating Solution: Reactions must be conducted under strict anhydrous conditions (inert argon/nitrogen atmosphere, flame-dried glassware, and dry aprotic solvents). The success of the reaction is self-validating: if the solution remains homogeneous and clear, the acyl chloride is intact; if a white precipitate forms prematurely, moisture has compromised the system[7].

Experimental Workflows and Methodologies

The following protocols represent self-validating systems for the synthesis and subsequent derivatization of the acyl chloride.

Protocol 1: Synthesis of the Acyl Chloride Intermediate

This procedure converts the stable carboxylic acid into the reactive acyl chloride using thionyl chloride (SOCl₂)[8][9].

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (1.0 equiv) and a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Solvation & Catalysis: Suspend the acid in anhydrous DCM (0.2 M). Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Mechanistic Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is a vastly superior chlorinating agent compared to SOCl₂ alone. This ensures complete conversion of the sterically hindered C-4 position.

  • Chlorination: Cool the mixture to 0 °C. Add Thionyl Chloride (3.0 equiv) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 45 °C for 2–3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the suspension becomes a clear, homogeneous solution.

  • Isolation: Remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate the residue twice with anhydrous toluene to strip away any residual SOCl₂. The resulting crude acyl chloride must be used immediately in the next step without aqueous workup[8].

Protocol 2: Downstream Amidation (Nucleophilic Acyl Substitution)

This protocol details the coupling of the acyl chloride with a primary or secondary amine to form a stable amide therapeutic candidate[7].

  • Amine Preparation: In a separate flame-dried flask, dissolve the target amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM. Cool to 0 °C under Argon.

    • Mechanistic Causality: The reaction generates 1 equivalent of HCl. If DIPEA is not present to scavenge this acid, the HCl will protonate the incoming amine, rendering it non-nucleophilic and instantly killing the reaction. Maintaining a basic pH is a self-validating requirement for reaction progression[7].

  • Coupling: Dissolve the crude acyl chloride from Protocol 1 in a minimum volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Mechanistic Causality: Dropwise addition controls the highly exothermic nucleophilic attack and prevents the formation of di-acylated side products.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Because the resulting amide is stable, it is now safe to introduce water. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude amide via silica gel flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic lifecycle of the compound, highlighting the critical divergence between successful amidation and detrimental hydrolysis.

G A Carboxylic Acid (CAS 932841-45-7) C Acyl Chloride Intermediate A->C Chlorination (-SO2, -HCl) B Thionyl Chloride (SOCl2) B->C E Amide Product (Target Drug) C->E Aminolysis (Nucleophilic Attack) F Hydrolysis (Moisture) C->F H2O Exposure (Side Reaction) D Amine + Base (Anhydrous) D->E F->A Reverts to Acid (+HCl)

Reaction pathway: Synthesis, amidation, and hydrolysis of the quinoline-4-carbonyl chloride.

References

  • TutorChase. "Using Acyl Chlorides in Synthesis (12.3.6)." OCR A-Level Chemistry Notes. Available at:[Link]

  • National Institutes of Health (PMC). "Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential." PMC Free Article. Available at:[Link]

  • National Institutes of Health (PMC). "Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs." PMC Free Article. Available at:[Link]

  • National Institutes of Health (PMC). "The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds." PMC Free Article. Available at:[Link]

  • Fiveable. "Acyl chloride Definition - Organic Chemistry II Key Term." Fiveable Study Resources. Available at:[Link]

  • Grokipedia. "Acyl chloride." Grokipedia Chemistry Database. Available at: [Link]

Sources

Foundational

In Silico Molecular Docking of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride: A Mechanistic Guide

Executive Summary The compound 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride presents a unique challenge and opportunity in computational drug design. Featuring a 6-chloroquinoline core substituted with a 2-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride presents a unique challenge and opportunity in computational drug design. Featuring a 6-chloroquinoline core substituted with a 2-(3-butoxyphenyl) moiety, its scaffold is highly reminiscent of Brequinar, a classic inhibitor of pyrimidine biosynthesis[1]. However, the presence of a highly reactive carbonyl chloride (acid chloride) group dictates that standard non-covalent docking protocols cannot be applied blindly.

As a Senior Application Scientist, I designed this whitepaper to move beyond basic software tutorials. Here, we establish the chemical causality behind ligand preparation, identify the authoritative biological target—Human Dihydroorotate Dehydrogenase (hDHODH)—and construct a self-validating computational workflow that ensures physiological relevance and high pose fidelity[2].

Chemical Causality: The Acid Chloride Paradox

A common pitfall in in silico screening is the direct docking of reactive intermediates. Carbonyl chlorides are highly electrophilic and unstable in aqueous physiological environments (pH 7.4). If introduced into a biological system, they rapidly undergo hydrolysis to form the corresponding carboxylic acid, or react covalently with proximal nucleophiles (e.g., primary amines).

Docking the intact acid chloride into a non-covalent binding pocket introduces severe scientific errors:

  • Electrostatic Penalty: The acid chloride is neutral. It fails to generate the critical anionic charge required to form a salt bridge with target residues.

  • Steric and Solvation Errors: Scoring functions (like Glide XP or Vina) will miscalculate the desolvation penalty and hydrogen-bonding capacity of the reactive moiety.

The Solution: To model the true pharmacological agent, the workflow must begin with the in silico hydrolysis of the compound to 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (CAS: 932841-45-7)[3]. At pH 7.4, this carboxylic acid will be >99% ionized into a carboxylate anion, which is the active pharmacophore required for target engagement[4].

G A Acid Chloride Precursor (Highly Reactive) B In Silico Hydrolysis (LigPrep / OpenBabel) A->B C Carboxylate Anion (Active Ligand at pH 7.4) B->C E Molecular Docking (Glide / AutoDock Vina) C->E D Protein Prep (PDB: 1D3G) hDHODH Ubiquinone Pocket D->E F Interaction Analysis (Arg136 Salt Bridge) E->F

Fig 1: Workflow emphasizing in silico hydrolysis of the reactive precursor prior to docking.

Target Biology: hDHODH and the Ubiquinone Tunnel

Quinoline-4-carboxylic acids are well-established, potent inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH) [5]. hDHODH is a mitochondrial enzyme that catalyzes the rate-limiting oxidation of dihydroorotate to orotate during de novo pyrimidine biosynthesis. Inhibiting this enzyme depletes pyrimidine pools, leading to cell cycle arrest in rapidly proliferating cancer or autoimmune cells[6].

The binding site for quinoline derivatives is the highly hydrophobic ubiquinone binding tunnel . High-resolution crystallography (e.g., PDB: 1D3G, 1.6 Å resolution) reveals that the binding is anchored by a critical salt bridge between the ligand's 4-carboxylate group and Arg136 , supplemented by hydrogen bonding with Gln47 [2]. The 2-(3-butoxyphenyl) tail of our target compound is predicted to project deep into the hydrophobic subsites (subsite 1 and 2) of the tunnel.

Pathway Ligand Quinoline-4-Carboxylate Enzyme hDHODH Enzyme (Inner Membrane) Ligand->Enzyme Binds Tunnel Reaction Dihydroorotate -> Orotate Ligand->Reaction Inhibits Enzyme->Reaction Catalyzes Result Pyrimidine Depletion (Cell Cycle Arrest) Reaction->Result Pathway Arrest

Fig 2: Mechanism of hDHODH inhibition and subsequent pyrimidine depletion by quinoline derivatives.

Step-by-Step Computational Protocol

To ensure a self-validating system, this protocol incorporates an internal control (re-docking the native ligand) to verify the grid and scoring function before evaluating the target compound.

Step 1: Ligand Preparation (The Causality Step)
  • Input Generation: Input the SMILES string for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride into a chemical editor.

  • Hydrolysis: Manually replace the -COCl group with a -COOH group to reflect physiological exposure.

  • State Generation: Use tools like Schrödinger LigPrep or OpenBabel to generate 3D conformations. Crucially, set the target pH to 7.4 ± 0.5 (using Epik or Dimorphite-DL). This will deprotonate the carboxylic acid to yield the active carboxylate anion.

  • Minimization: Minimize the 3D structure using the OPLS4 or MMFF94 force field.

Step 2: Protein Preparation (PDB: 1D3G)
  • Structure Retrieval: Download from the Protein Data Bank[2]. This structure contains hDHODH complexed with a Brequinar analog.

  • Curation: Remove all water molecules except those bridging critical interactions (if applicable, though the primary Arg136 interaction is direct). Strip out crystallization buffers (e.g., acetate, sulfate ions).

  • Protonation: Assign bond orders and add hydrogens. Ensure that Arg136 is protonated (positively charged) and His56 is properly tautomerized to optimize the hydrogen bond network.

  • Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence to 0.3 Å) to relieve steric clashes.

Step 3: Grid Generation and Self-Validation
  • Grid Box: Center the docking grid directly on the co-crystallized Brequinar analog. Set the inner box to 10 Å × 10 Å × 10 Å to encompass the ubiquinone tunnel.

  • Self-Validation (Redocking): Extract the native Brequinar analog, prepare it, and dock it back into the generated grid.

    • Validation Criterion: The protocol is only valid if the top-scoring pose achieves an RMSD of < 2.0 Å compared to the native crystal coordinates.

Step 4: Docking Execution
  • Dock the prepared 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylate anion using a high-precision scoring function (e.g., Glide XP or AutoDock Vina).

  • Constraint (Optional but Recommended): Apply a positional constraint requiring a hydrogen bond or salt bridge with the guanidinium group of Arg136.

Quantitative Interaction Profiling

By comparing the theoretical docking parameters of the raw precursor versus the hydrolyzed active form, the necessity of the chemical prep phase becomes quantitatively obvious.

Table 1: Theoretical Interaction Profile & Scoring Parameters

Ligand StatePhysiological StabilityNet Charge (pH 7.4)Arg136 InteractionExpected Docking Score
Acid Chloride (Precursor)Highly Unstable (Hydrolyzes)Neutral (0)Weak/None (Missing Salt Bridge)Poor (> -6.0 kcal/mol)
Carboxylate Anion (Active)StableAnionic (-1)Strong Salt Bridge (Critical)High (< -9.5 kcal/mol)
Brequinar (Reference)StableAnionic (-1)Strong Salt Bridge (Critical)High (< -10.0 kcal/mol)

Data Interpretation: The 2-(3-butoxyphenyl) substitution provides excellent lipophilicity to occupy the hydrophobic subsite of hDHODH, likely yielding a binding affinity comparable to Brequinar, provided the carboxylate anchor is correctly modeled[1].

Conclusion

Standard docking of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride without chemical foresight yields artifacts. By understanding the reactivity of the acid chloride and the structural biology of hDHODH, researchers can correctly model the in vivo active species (the carboxylate anion). This self-validating protocol ensures that computational predictions translate reliably into in vitro enzymatic assays and downstream drug development pipelines.

References

  • Joksovic, M. et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry.

  • Das, P. et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters.

  • Liu, S. et al. (2000). Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents (PDB ID: 1D3G). Structure.

  • ChemScene Database. 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (CAS: 932841-45-7) Chemical Properties.

  • Huang, Y. et al. (2024). Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. ACS Publications / PMC.

Sources

Exploratory

Comprehensive Profiling of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride: Exact Mass, Molecular Weight, and HRMS Analytical Strategies

Executive Summary In pharmaceutical synthesis, quinoline derivatives often serve as critical scaffolds for drug discovery. 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a highly reactive acyl chloride inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis, quinoline derivatives often serve as critical scaffolds for drug discovery. 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a highly reactive acyl chloride intermediate. For analytical chemists and drug development professionals, verifying the structural identity of such reactive intermediates is a significant challenge. This whitepaper provides an in-depth technical guide on the physicochemical properties of this compound, the critical distinction between its molecular weight and exact mass, and field-proven High-Resolution Mass Spectrometry (HRMS) protocols designed to prevent analytical artifacts.

Physicochemical Profiling and Quantitative Data

To accurately characterize a molecule via mass spectrometry, one must first establish its precise elemental composition. The compound features a quinoline core substituted with a 3-butoxyphenyl group at position 2, a chlorine atom at position 6, and a highly reactive carbonyl chloride group at position 4.

Table 1: Fundamental Mass Properties
PropertyValueDerivation / Formula
Chemical Formula C₂₀H₁₇Cl₂NO₂Quinoline core + substitutions
Average Molecular Weight (MW) 374.261 g/mol Based on natural isotopic abundances (e.g., Cl ≈ 35.45 Da)
Monoisotopic Exact Mass 373.0636 DaCalculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
Hydrolysis Product Exact Mass 355.0975 DaC₂₀H₁₈ClNO₃ (Loss of HCl, addition of H₂O)

Theoretical Foundations: Exact Mass vs. Molecular Weight

A common pitfall in early-stage drug development is conflating Molecular Weight (MW) with Exact Mass .

  • Molecular Weight is a macroscopic average used by synthetic chemists for stoichiometric calculations. It accounts for the natural abundance of all isotopes on Earth. However, no single molecule actually weighs the average molecular weight[1].

  • Exact Mass (Monoisotopic Mass) is the mass of a molecule calculated using only the principal (most abundant) isotope of each constituent element. In HRMS, mass analyzers (like Orbitraps or Q-TOFs) detect individual ions in a vacuum, making exact mass the only relevant metric for determining elemental composition[2].

Because modern HRMS instruments possess resolving powers exceeding 100,000 (FWHM), they can measure mass defects with sub-ppm accuracy[1]. For 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, targeting the exact mass of 373.0636 Da allows analytical scientists to unambiguously confirm the molecular formula and differentiate it from isobaric interferences.

Analytical Challenges: The Hydrolysis Conundrum

The Causality of Analytical Failure: Acyl chlorides are potent electrophiles. From an analytical perspective, they are notoriously difficult to characterize because they react violently with protic solvents (such as water, methanol, and ethanol) to produce carboxylic acids or esters, releasing HCl gas[3].

If a scientist attempts to analyze 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride using standard Liquid Chromatography-Mass Spectrometry (LC-MS) with an aqueous mobile phase, the compound will immediately hydrolyze. The resulting mass spectrum will yield an exact mass of 355.0975 Da (the carboxylic acid), leading to a false-negative identification of the intact starting material.

Experimental Methodologies: Self-Validating HRMS Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. Below are two orthogonal methodologies to accurately determine the exact mass of this reactive intermediate.

Protocol A: Anhydrous Direct Infusion APCI-HRMS

This protocol avoids LC columns and protic solvents entirely to preserve the intact acyl chloride.

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of strictly anhydrous, amine-free acetonitrile or toluene.

  • Ionization: Utilize Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI). APCI is less prone to inducing hydrolysis in the source.

  • Acquisition: Infuse directly into an Orbitrap HRMS at 5 µL/min. Monitor for the protonated molecular ion [M+H]+ at m/z 374.0709 .

Protocol B: Pre-column Derivatization (Amide Trapping)

If LC separation is mandatory, the acyl chloride must be intentionally stabilized[3].

  • Derivatization: React the sample with an excess of diethylamine (DEA) in anhydrous dichloromethane for 10 minutes at room temperature.

  • Mechanistic Logic: DEA displaces the chloride, forming a highly stable tertiary amide (Formula: C₂₄H₂₇ClN₂O₂).

  • Validation: Analyze via standard LC-ESI-HRMS. The exact mass of the derivatized product is 410.1761 Da . Observing this specific mass shift mathematically proves the original presence of the acyl chloride.

AnalyticalWorkflow SamplePrep Sample: Acyl Chloride (Highly Reactive) PathA Protocol A: Anhydrous (Dry ACN/Toluene) SamplePrep->PathA Intact Analysis PathB Protocol B: Derivatization (Diethylamine Trapping) SamplePrep->PathB Stabilization IonA APCI Source (Minimizes Hydrolysis) PathA->IonA IonB ESI Source (Standard LC-MS/MS) PathB->IonB HRMS Orbitrap HRMS (Resolution > 100,000) IonA->HRMS IonB->HRMS Data Data Validation (Exact Mass & Isotope Pattern) HRMS->Data

Figure 1: Orthogonal HRMS workflows for reactive acyl chloride characterization.

Isotopic Signatures and Data Interpretation

Beyond exact mass, the isotopic distribution provides a secondary layer of structural validation. 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride contains two chlorine atoms (one on the quinoline core, one in the acyl chloride group).

Chlorine has a unique isotopic distribution in nature: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl. When two chlorine atoms are present in a single molecule, they generate a highly diagnostic M , M+2 , and M+4 isotopic pattern in an approximate ratio of 9:6:1 (or 100% : 64% : 10% normalized)[4][5].

Table 2: Theoretical Isotopic Distribution for C₂₀H₁₇Cl₂NO₂
Isotope PeakExact Mass (Da)Relative AbundanceIsotopic Composition
M (Monoisotopic)373.0636100.0%Both ³⁵Cl
M+2 375.0607~64.0%One ³⁵Cl, One ³⁷Cl
M+4 377.0577~10.2%Both ³⁷Cl

Self-Validating Insight: If Protocol B (Derivatization) is used, the acyl chloride's chlorine atom is lost as HCl. The resulting amide will only contain one chlorine atom (on the quinoline core). Consequently, the mass spectrum will shift from the dichloro (100:64:10) pattern to a monochloro (100:32) pattern. This isotopic shift definitively proves the identity of the reactive acyl chloride[5].

IsotopeLogic M M Peak (373.0636 Da) ~100% Abundance M2 M+2 Peak (375.0607 Da) ~64% Abundance M4 M+4 Peak (377.0577 Da) ~10% Abundance Source C20H17Cl2NO2 Isotope Distribution Source->M 35Cl + 35Cl Source->M2 35Cl + 37Cl Source->M4 37Cl + 37Cl

Figure 2: Theoretical isotopic distribution logic for the dichloro species C20H17Cl2NO2.

References

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. National Institutes of Health (NIH).2

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. LCGC International.1

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.3

  • The isotopic distribution conundrum. SciSpace / Mass Spectrometry Reviews.4

  • Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent Technologies.5

Sources

Protocols & Analytical Methods

Method

High-Yield Amide Bond Formation Protocol Utilizing 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl Chloride

Introduction & Scientific Context The 2-arylquinoline-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this core are frequently investigated as potent antagonists of the Prost...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2-arylquinoline-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this core are frequently investigated as potent antagonists of the Prostaglandin F2α (PGF2α) receptor for the treatment of fibrotic and inflammatory disorders, as well as in the development of antimalarial and anticancer agents[1].

To rapidly generate libraries of these carboxamides, 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride serves as an ideal electrophilic building block. Utilizing an acid chloride for amide bond formation is one of the most robust and atom-economical methodologies available[2]. Unlike standard carboxylic acids that require expensive and moisture-sensitive coupling reagents (e.g., HATU, EDC), acid chlorides react spontaneously with primary and secondary amines. However, the extreme electrophilicity of this specific quinoline-4-carbonyl chloride demands rigorous environmental controls to prevent competitive hydrolysis back to its inactive precursor, 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid[3].

Mechanistic Rationale

This protocol relies on a classic nucleophilic acyl substitution. The amine nucleophile attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a transient, unstable tetrahedral intermediate. As this intermediate collapses, it expels a chloride leaving group.

A critical component of this self-validating system is the inclusion of a non-nucleophilic base—typically N,N-Diisopropylethylamine (DIPEA). DIPEA serves to scavenge the liberated hydrochloric acid (HCl)[2]. Without this base, the generated HCl would protonate the unreacted amine, rendering it non-nucleophilic and artificially capping the reaction yield at a maximum of 50%. DIPEA is preferred over Triethylamine (TEA) because its increased steric hindrance minimizes competitive nucleophilic attack on the acyl chloride.

Mechanism RCOCl 2-(3-Butoxyphenyl)-6-chloro quinoline-4-carbonyl chloride Intermediate Tetrahedral Intermediate RCOCl->Intermediate Nucleophilic Attack Amine Amine Nucleophile (1° or 2°) Amine->Intermediate Product Quinoline-4-carboxamide Product Intermediate->Product Cl- Elimination Base DIPEA (HCl Scavenger) Intermediate->Base Proton Transfer

Fig 1. Nucleophilic acyl substitution mechanism with DIPEA scavenging.

Reagent Stoichiometry & Function

To ensure complete conversion while avoiding over-acylation or side reactions, strict adherence to the following stoichiometric ratios is required.

ReagentEquivalentsFunction & Causal Rationale
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride 1.0 eqElectrophile: The limiting reagent. Must be handled under N₂ to prevent atmospheric hydrolysis[3].
Primary/Secondary Amine 1.1 - 1.2 eqNucleophile: Slight excess ensures total consumption of the valuable quinoline scaffold.
DIPEA 2.5 - 3.0 eqBase: Scavenges HCl. Excess is required to account for any trace moisture and to maintain a basic pH[2].
Anhydrous Dichloromethane (DCM) 0.1 - 0.2 MSolvent: Aprotic environment prevents solvolysis. Solubilizes both the starting materials and the resulting amide.

Experimental Workflow & Protocol

Workflow Step1 1. System Preparation Dry DCM, Amine, DIPEA Step2 2. Thermal Control Chill to 0 °C under N2 Step1->Step2 Step3 3. Acylation Add Acid Chloride Dropwise Step2->Step3 Step4 4. Propagation Warm to RT, Stir 2-4 hrs Step3->Step4 Step5 5. Quench & Extraction NaHCO3 (aq) / DCM Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2. Step-by-step workflow for anhydrous amide bond formation.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon) for 10 minutes.

  • Add the target amine (1.1 eq) and anhydrous DCM to achieve a 0.1 M concentration.

  • Inject DIPEA (2.5 eq) into the stirring solution.

Step 2: Thermal Control 4. Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5 minutes. Insight: The subsequent acylation is highly exothermic. Uncontrolled exotherms can degrade the acid chloride or cause localized solvent boiling.

Step 3: Acylation 5. Dissolve 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. 6. Add the acid chloride solution dropwise to the chilled amine mixture over 10-15 minutes.

Step 4: Propagation & Monitoring 7. Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). 8. Stir for 2 to 4 hours. Monitor the reaction progress via TLC (typically 5% MeOH in DCM) or LC-MS. The disappearance of the amine and the formation of a less polar amide spot indicates completion.

Step 5: Quenching & Extraction 9. Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Insight: This neutralizes excess DIPEA and destroys any unreacted acid chloride. 10. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). 11. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 6: Purification 12. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the amine's polarity) to yield the pure 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxamide derivative.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High levels of carboxylic acid byproduct Moisture in the solvent or atmospheric humidity reacting with the acid chloride[3].Use strictly anhydrous DCM. Ensure the reaction vessel is properly sealed and flushed with N₂ before reagent addition.
Incomplete amine conversion Degradation of the acid chloride prior to use, or insufficient base leading to amine protonation[2].Verify acid chloride integrity via an anhydrous methanol quench (check for the methyl ester by LC-MS). Ensure DIPEA is >2.5 eq.
Multiple spots on TLC (Side reactions) Localized heating during the addition step.Strictly maintain the reaction at 0 °C during the dropwise addition of the acid chloride. Do not add in a single portion.

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl Chloride for the Discovery of Novel Antimalarial Agents

Introduction: The Quinoline Scaffold and the Opportunity for Novelty The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of some of the most historically significant antimalarial drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Opportunity for Novelty

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of some of the most historically significant antimalarial drugs, including quinine and chloroquine[1][2]. These agents traditionally function by accumulating in the acidic food vacuole of the Plasmodium falciparum parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This disruption leads to a buildup of free heme, causing oxidative stress and parasite death[1][3]. However, the rise of drug-resistant parasite strains necessitates a continuous search for new chemical entities that can overcome existing resistance mechanisms[4].

Structure-activity relationship (SAR) studies have consistently shown that the 7-chloro-4-aminoquinoline nucleus is critical for activity, primarily by influencing the basicity of the quinoline nitrogen and facilitating drug accumulation[5][6]. Modifications to the side chain attached at the 4-position dramatically impact potency, pharmacokinetics, and the resistance profile.

This document provides a detailed guide on the strategic use of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride , a reactive chemical intermediate, for the synthesis and evaluation of a novel library of quinoline derivatives. The carbonyl chloride group at the 4-position offers a versatile anchor for introducing diverse chemical functionalities, particularly through the formation of stable amide or ester bonds. This approach allows for the systematic exploration of the chemical space around the quinoline core to identify next-generation antimalarial candidates with potent activity against both drug-sensitive and drug-resistant P. falciparum strains.

Part 1: Synthesis of a Focused Library of Quinoline-4-Carboxamide Derivatives

The transformation of the highly reactive acyl chloride into a diverse set of amides is a cornerstone strategy in medicinal chemistry. Amides are generally more stable metabolically than esters and offer rich opportunities for hydrogen bonding interactions with biological targets. This protocol details the parallel synthesis of a focused library of N-substituted quinoline-4-carboxamides.

Rationale for Experimental Design

The choice to synthesize a library of amides is based on creating structural diversity in the side chain, which is known to be a key determinant of antimalarial activity[5]. By using a variety of primary and secondary amines, we can modulate properties such as lipophilicity, basicity, and hydrogen bonding potential. This allows for a systematic SAR exploration to identify derivatives with improved potency and optimized physicochemical properties. The use of a straightforward nucleophilic acyl substitution reaction makes this approach amenable to parallel synthesis for rapid library generation.

Experimental Protocol 1.1: Parallel Synthesis of N-Substituted 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxamides

This protocol is designed for a 48-well reaction block to facilitate the efficient synthesis of multiple analogs simultaneously.

  • Preparation of Reagents:

    • Prepare a 0.5 M stock solution of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in anhydrous Dichloromethane (DCM).

    • Prepare a 1.0 M stock solution of a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), in anhydrous DCM. This base will act as an acid scavenger.

    • Prepare a panel of diverse primary and secondary amines as 0.6 M solutions in anhydrous DCM in separate, labeled vials. The diversity of this panel is key; it should include aliphatic, aromatic, and heterocyclic amines with varying steric and electronic properties.

  • Reaction Setup:

    • To each well of a 48-well polypropylene reaction block, add 200 µL (0.1 mmol) of the 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride stock solution.

    • Add 200 µL (0.2 mmol) of the TEA or DIPEA stock solution to each well.

    • Add 200 µL (0.12 mmol, 1.2 equivalents) of a unique amine solution to each designated well.

  • Reaction and Work-up:

    • Seal the reaction block and agitate at room temperature for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a single representative well.

    • Upon completion, quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Extract the product by adding 1 mL of DCM to each well, sealing, and agitating vigorously for 5 minutes.

    • Allow the layers to separate, then carefully remove the aqueous (top) layer using a pipette.

    • Wash the organic layer with 1 mL of brine.

    • Dry the organic layer by passing it through a phase separator plate or by adding anhydrous magnesium sulfate (MgSO₄), followed by filtration.

  • Purification and Characterization:

    • Concentrate the crude product in each well in vacuo.

    • Purify the residue using an appropriate method, such as flash chromatography on silica gel or preparative HPLC.

    • Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Products & Analysis Quinoline_Acyl_Chloride 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride Reaction_Step Nucleophilic Acyl Substitution Anhydrous DCM, Room Temp Quinoline_Acyl_Chloride->Reaction_Step Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->Reaction_Step Base Tertiary Amine Base (e.g., TEA, DIPEA) Base->Reaction_Step Crude_Product Crude Carboxamide Library Reaction_Step->Crude_Product Purification Purification (e.g., Flash Chromatography) Crude_Product->Purification Final_Product Purified Quinoline-4-Carboxamide Library Purification->Final_Product Characterization Structural Characterization (NMR, HRMS) Final_Product->Characterization

Caption: Synthetic workflow for the parallel synthesis of a quinoline-4-carboxamide library.

Part 2: In Vitro Biological Evaluation

Once the library of derivatives is synthesized and purified, the next critical phase is to assess their biological activity. This involves determining their potency against the malaria parasite (in vitro efficacy) and their effect on human cells (in vitro toxicity) to establish a therapeutic window.

Protocol 2.1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying the parasite's DNA. It is a robust and widely used method for high-throughput screening of antimalarial compounds[7][8].

Materials:

  • P. falciparum strains: one chloroquine-sensitive (e.g., 3D7 or NF54) and one chloroquine-resistant (e.g., Dd2 or K1)[9][10].

  • Human erythrocytes (O+), washed.

  • Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, sodium bicarbonate, and 10% human serum)[7].

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

  • Standard antimalarial drugs for controls (e.g., Chloroquine, Artemisinin).

Procedure:

  • Compound Plating: Serially dilute the synthesized compounds in complete culture medium in a 96-well plate. Final concentrations should typically range from 1 nM to 10,000 nM[7]. Include wells for positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a hypoxic environment (5% CO₂, 5% O₂, 90% N₂)[7].

  • Assay Initiation: Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia (predominantly ring stage). Add 180 µL of this culture to each well of the pre-dosed 96-well plate.

  • Incubation: Incubate the plates for 72 hours under the same hypoxic conditions at 37°C. This period allows for approximately 1.5-2 rounds of parasite replication.

  • Lysis and Staining:

    • Freeze the plates at -80°C to lyse the erythrocytes.

    • Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I stain to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing non-parasitized red blood cells.

    • Normalize the data to the negative control (100% growth) and positive control (0% growth).

    • Calculate the 50% inhibitory concentration (IC₅₀) for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 2.2: In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay determines the effect of the compounds on the metabolic activity of mammalian cells, providing a measure of general cytotoxicity. A high selectivity index (SI), the ratio of cytotoxicity to antiplasmodial activity, is a key indicator of a promising drug candidate.

Materials:

  • Human cell line (e.g., HepG2 human liver carcinoma cells or WI-26VA4 normal lung fibroblasts)[11].

  • Cell culture medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Doxorubicin or another standard cytotoxic agent as a positive control.

Procedure:

  • Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of ~10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serially diluted compounds to the wells, mirroring the concentration range used in the antiplasmodial assay. Include drug-free and positive control wells.

  • Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals[8][11].

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the drug-free control wells (100% viability).

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against drug concentration and fitting to a dose-response curve.

    • Calculate the Selectivity Index (SI) for each compound: SI = CC₅₀ / IC₅₀ . An SI value >10 is generally considered a good starting point for a promising hit compound.

Data Presentation: Summary of In Vitro Results
Compound IDStructure (R-group)IC₅₀ (nM) vs. 3D7IC₅₀ (nM) vs. Dd2Resistance Index (RI)¹CC₅₀ (nM) vs. HepG2Selectivity Index (SI)²
Lead-01 e.g., -NH-CH₂-Ph25.578.03.1>10,000>392
Lead-02 e.g., -N(Et)₂150.2165.81.1>10,000>60
CQ (Control)20.1245.512.215,50063 (vs. Dd2)
ART (Control)5.24.80.9>20,000>4166
¹Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). A low RI indicates the compound is effective against the resistant strain.
²Selectivity Index (SI) = CC₅₀ / IC₅₀ (Resistant Strain).

Part 3: Preliminary In Vivo Efficacy Assessment

Compounds that demonstrate high potency (in vitro IC₅₀ < 100 nM), low cytotoxicity (SI > 100), and a favorable resistance index (RI < 2) should be advanced to preliminary in vivo testing. The standard model for this is the 4-day suppressive test in mice infected with a rodent malaria parasite.

Protocol 3.1: The 4-Day Suppressive Test in Plasmodium berghei-Infected Mice

This model is a primary screen to assess if a compound can inhibit parasite proliferation in a living host[10][12]. It evaluates the ability of a test compound to suppress blood-stage parasitemia.

Materials:

  • Swiss or ICR mice (female, 20-25 g)[10][12].

  • Plasmodium berghei ANKA strain (a lethal strain that can serve as a model for P. falciparum)[13].

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water).

  • Chloroquine or Artesunate as a positive control drug.

Procedure:

  • Infection: Inoculate mice intraperitoneally (IP) with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Grouping and Dosing: Randomize the infected mice into groups (n=5 per group):

    • Group 1: Vehicle control (negative control).

    • Group 2: Chloroquine at 20 mg/kg/day (positive control).

    • Group 3-5: Test Compound at three different doses (e.g., 10, 30, and 100 mg/kg/day).

  • Drug Administration: Administer the first dose of the compounds (typically via oral gavage, PO) approximately 2-4 hours after infection (Day 0). Continue dosing once daily for the next three days (Day 1, 2, and 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Smear Analysis: Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by light microscopy. Count at least 500 red blood cells per smear.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent chemosuppression for each treatment group using the formula: % Suppression = [ (A - B) / A ] x 100 Where A is the average parasitemia in the vehicle control group, and B is the average parasitemia in the drug-treated group.

    • The dose that results in a 50% reduction in parasitemia (ED₅₀) can be calculated from the dose-response data.

Visualization of the Drug Discovery Funnel

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead Lead Candidate Library_Synthesis Library Synthesis (>50 Compounds) Antiplasmodial_Assay Antiplasmodial Assay (IC50 vs. Sensitive & Resistant Strains) Library_Synthesis->Antiplasmodial_Assay Filter 1 Cytotoxicity_Assay Cytotoxicity Assay (CC50 & Selectivity Index) Antiplasmodial_Assay->Cytotoxicity_Assay Filter 2 (Potent Hits) InVivo_Screen 4-Day Suppressive Test (% Chemosuppression & ED50) Cytotoxicity_Assay->InVivo_Screen Filter 3 (Potent & Selective Hits) Lead_Candidate Lead Candidate (High Potency, Selectivity, and In Vivo Efficacy) InVivo_Screen->Lead_Candidate Filter 4 (Active In Vivo)

Caption: A typical workflow funnel for antimalarial drug discovery and development.

Conclusion and Future Directions

The strategic use of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride as a scaffold allows for the rapid generation of a diverse chemical library for antimalarial screening. By following the detailed protocols for synthesis, in vitro screening, and in vivo evaluation, researchers can systematically identify novel quinoline derivatives. A successful lead candidate will exhibit potent, multi-strain activity (low nM IC₅₀), a high selectivity index (SI > 100), and significant parasitemia suppression in the P. berghei model.

Future work on promising leads would involve more comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, mechanism of action studies (e.g., heme polymerization inhibition assays), and efficacy testing in more advanced animal models, such as humanized mice infected with P. falciparum[13]. This structured approach provides a robust framework for advancing new quinoline-based compounds into the drug development pipeline to combat the global threat of malaria.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. PMC.
  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PMC.
  • In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. PMC.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI.
  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. University of California San Francisco.
  • Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

Sources

Method

Topic: Esterification Reaction Conditions for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the esterification of 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the esterification of 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, a key intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. We delve into the foundational principles of this nucleophilic acyl substitution, detailing optimized protocols for various alcohol classes, including primary, secondary, and phenolic substrates. The causality behind the selection of reagents, solvents, and catalysts is explained to empower researchers in adapting these methods. This guide includes step-by-step experimental procedures, methods for reaction monitoring, product purification, and detailed characterization techniques, establishing a self-validating framework for reproducible and high-yield synthesis.

Introduction and Scientific Context

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific derivative, 2-(3-butoxyphenyl)-6-chloroquinoline, is of significant interest due to its structural motifs that are often associated with kinase inhibition and other biological activities. The conversion of its 4-carbonyl chloride derivative into a diverse library of esters is a critical step in structure-activity relationship (SAR) studies, allowing for the fine-tuning of properties such as solubility, cell permeability, and target binding affinity.

The reaction in focus is the conversion of a highly reactive acyl chloride with an alcohol or phenol. This process is a classic nucleophilic acyl substitution.[1][2] Unlike Fischer esterification, which involves a carboxylic acid and is an equilibrium-driven process requiring harsh conditions[3][4], the use of an acyl chloride ensures a rapid, high-yield, and irreversible reaction under mild conditions.[5] The primary challenge lies in managing the reaction's vigor and neutralizing the hydrogen chloride (HCl) byproduct, which can otherwise lead to unwanted side reactions.

Synthesis of the Acyl Chloride Precursor

A robust esterification protocol begins with a high-quality starting material. The target acyl chloride is synthesized in two primary stages from commercially available precursors.

Stage 1: Synthesis of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

The parent carboxylic acid (CAS 932841-45-7) is typically synthesized via a multicomponent reaction like the Doebner-von Miller or a related quinoline synthesis.[6][7] These methods generally involve the condensation of an aniline derivative, an aldehyde, and a source for the C3 and C4 atoms of the quinoline ring, such as pyruvic acid.[8]

G cluster_0 Precursor Synthesis Workflow A Aniline Derivative (e.g., 4-chloroaniline) D Doebner-von Miller Reaction A->D B Aldehyde (e.g., 3-butoxybenzaldehyde) B->D C Pyruvic Acid C->D E 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carboxylic acid D->E F Chlorinating Agent (e.g., SOCl2, (COCl)2) E->F  Activation G 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride F->G G cluster_1 Esterification Reaction Components AcylChloride Acyl Chloride (Electrophile) Product Ester Product AcylChloride->Product Alcohol Alcohol/Phenol (Nucleophile) Alcohol->Product Base Base (Et3N) (HCl Scavenger) Byproduct Et3N·HCl Salt Base->Byproduct Solvent Solvent (DCM) (Inert Medium)

Sources

Application

Application Note: Synthesis of Bioactive Quinoline Derivatives via 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Executive Overview & Mechanistic Rationale The quinoline scaffold is a "...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Executive Overview & Mechanistic Rationale

The quinoline scaffold is a "privileged structure" in modern drug discovery, exhibiting a broad spectrum of pharmacological activities. Specifically, 2-phenylquinoline-4-carboxamide derivatives have been extensively validated as potent agents across multiple therapeutic areas, including tubulin polymerization inhibition in oncology [[1]](), histone deacetylase (HDAC) inhibition 2, and neurokinin-3 (NK-3) receptor antagonism [[3]]().

When synthesizing these complex libraries, direct amide coupling of the precursor 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) often results in poor yields. The causality is structural: the electron-deficient nature of the quinoline core, combined with the steric bulk of the 2-(3-butoxyphenyl) group, severely hinders the formation of the active ester intermediate.

To bypass this thermodynamic barrier, we utilize 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride . By pre-activating the carboxylic acid into an acid chloride, the carbonyl carbon becomes highly electrophilic. This ensures rapid, exothermic nucleophilic attack even by deactivated anilines or sterically hindered secondary amines, allowing for the divergent synthesis of carboxamides, esters, and hydrazides with high atom economy 4.

Divergent Synthetic Pathways

The extreme reactivity of the acid chloride intermediate allows it to act as a central hub for generating diverse compound libraries.

G A 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride B Amines (1° or 2°) + DIPEA/DCM A->B D Alcohols / Phenols + DMAP/TEA A->D F Hydroxylamines / Hydrazines + Base A->F C Carboxamide Derivatives (e.g., NK-3 / Tubulin Inhibitors) B->C E Ester Derivatives (Prodrugs / Intermediates) D->E G Hydroxamates / Hydrazides (e.g., HDAC Inhibitors) F->G

Fig 1: Divergent synthetic pathways of the quinoline-4-carbonyl chloride intermediate.

Reaction Scope & Quantitative Data

The lipophilic 3-butoxyphenyl group and the 6-chloro substituent dictate the solubility profile of the intermediate, necessitating the use of non-polar aprotic solvents (DCM, THF) over polar protic ones. Below is a validated data summary for standard transformations.

Nucleophile TypeReagents & BaseSolventTemp (°C)Time (h)Avg. Yield (%)
Primary Aliphatic Amines Amine (1.1 eq), DIPEA (2.0 eq)DCM0 to RT2 - 385 - 95
Aromatic Amines (Anilines) Aniline (1.2 eq), Pyridine or TEATHF / DCM0 to 604 - 1270 - 85
Hydrazines / Hydroxylamines Hydrazine (1.5 eq), DIPEA (2.5 eq)DMF / DCM0 to RT3 - 575 - 90
Alcohols (Esterification) Alcohol (1.2 eq), TEA (2.0 eq), DMAP (0.1 eq)DCM0 to RT4 - 880 - 90

Experimental Workflow & Protocols

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Because acid chlorides are highly sensitive to atmospheric moisture, their degradation back to the unreactive carboxylic acid is the primary cause of reaction failure.

Workflow Step1 1. Preparation Dissolve Acid Chloride in Anhydrous DCM Step2 2. Nucleophile Addition Add Amine & DIPEA at 0°C Step1->Step2 Step3 3. Reaction Stir at RT (2-4 hours) under N2 Step2->Step3 Step4 4. Quench & Wash Wash with Sat. NaHCO3 & Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Fig 2: Step-by-step experimental workflow for the amidation of the acid chloride.

General Protocol: Synthesis of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxamides

Step 1: Preparation of the Electrophile

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolve 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (1.0 mmol) in 10 mL of strictly anhydrous Dichloromethane (DCM). Causality Check: The solvent must be anhydrous (<50 ppm water). Even trace moisture will initiate competitive hydrolysis, converting the acid chloride back to the inactive carboxylic acid, drastically reducing your yield.

Step 2: Nucleophile Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) dropwise. Causality Check: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby eliminating the formation of unwanted quaternary ammonium adducts. 5. Slowly add the desired amine (1.1 mmol) dissolved in 2 mL of anhydrous DCM. Causality Check: The reaction is highly exothermic. Addition at 0 °C prevents thermal degradation of the intermediate and suppresses the formation of ketene byproducts.

Step 3: Self-Validating Reaction Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. 7. Self-Validation (TLC Quench Method): Do not spot the raw reaction mixture directly onto a silica TLC plate, as unreacted acid chloride will streak and hydrolyze, giving false positives for the carboxylic acid. Instead, extract a 10 µL aliquot and quench it into 100 µL of methanol containing 1 drop of TEA. Logic: This instantly converts any remaining acid chloride into the methyl ester. Spot this quenched mixture against your starting materials. The disappearance of the methyl ester spot confirms total consumption of the acid chloride.

Step 4: Quench and Workup 8. Dilute the reaction mixture with an additional 15 mL of DCM. 9. Wash the organic layer successively with saturated aqueous NaHCO₃ (2 × 15 mL) to remove excess acid, followed by 1 M HCl (15 mL) to remove unreacted aliphatic amines (skip HCl wash if the product contains basic nitrogens essential for activity), and finally brine (15 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50) to afford the pure carboxamide derivative.

Troubleshooting & Quality Control

  • Issue: High recovery of 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (hydrolysis product).

    • Cause: Moisture introduced via the amine hydrochloride salt or hygroscopic solvents.

    • Solution: If using amine hydrochloride salts, ensure they are thoroughly dried under high vacuum. Increase the DIPEA equivalents to 3.0 to ensure complete free-basing of the amine in situ before it reacts with the acid chloride.

  • Issue: Dark brown/red discoloration during aniline coupling.

    • Cause: Oxidative degradation of electron-rich anilines in the presence of base and light.

    • Solution: Degas the DCM via sparging with N₂ for 15 minutes prior to the reaction. Wrap the reaction flask in aluminum foil to exclude light.

References

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry (2017). URL:[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry (2022). URL:[Link]

  • An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones. Arkivoc (2018). URL:[Link]

  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Heterocycles (2014). URL:[Link]

Sources

Method

Application Note: Handling and Inert Storage Protocols for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Executive Summary 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a highly reactive, bifunctional synthetic intermediate primarily utilized in advanced drug development and materials science. Featuring both a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a highly reactive, bifunctional synthetic intermediate primarily utilized in advanced drug development and materials science. Featuring both a substituted quinoline core and a highly electrophilic acyl chloride moiety, this compound is notoriously susceptible to atmospheric degradation. This application note provides field-proven, self-validating methodologies for the handling, transfer, and long-term inert storage of this reagent to ensure structural integrity and experimental reproducibility.

Mechanistic Rationale for Inert Handling (Causality)

The utility of this compound is intrinsically linked to the high reactivity of its acyl chloride functional group. However, this same reactivity renders it highly unstable in the presence of ambient moisture [1].

The carbonyl carbon at the C-4 position of the quinoline ring is highly electrophilic, a property exacerbated by the electron-withdrawing nature of the adjacent quinoline system and the 6-chloro substituent. When exposed to atmospheric humidity, the oxygen atom of water acts as a nucleophile, attacking the carbonyl carbon to form an unstable tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group to form 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid and hydrogen chloride (HCl) gas.

This hydrolysis not only depletes the active reagent but also pressurizes the storage vessel with corrosive HCl gas, posing a severe safety and containment hazard.

Hydrolysis A 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride B Atmospheric Moisture (H2O) Nucleophilic Attack A->B Exposure C Tetrahedral Intermediate (Unstable) B->C Addition D 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carboxylic acid C->D Elimination E Hydrogen Chloride (HCl) Corrosive Gas Evolution C->E Byproduct

Fig 1: Hydrolysis degradation pathway of quinoline-4-carbonyl chloride upon moisture exposure.

Physicochemical Properties & Storage Parameters

To mitigate degradation, strict adherence to environmental controls is mandatory. The following table summarizes the quantitative data and rationale for the storage parameters of this compound.

ParameterSpecification / ConditionCausality / Rationale
Chemical Class Acyl Chloride (Quinoline derivative)Highly electrophilic; prone to rapid nucleophilic acyl substitution.
Short-Term Handling Fume hood, Schlenk line, or GloveboxPrevents inhalation of potential HCl off-gassing and moisture exposure [2].
Long-Term Storage -20°C, tightly sealedLow thermal energy minimizes spontaneous degradation and extends shelf life.
Atmosphere Argon (preferred) or NitrogenArgon is denser than air, providing a superior protective blanket over the reagent.
Incompatible Materials Water, Alcohols, Amines, OxidizersRapid exothermic reaction yielding HCl gas and degraded quinoline byproducts.

Experimental Protocols: Inert Handling & Transfer

The following protocols utilize Schlenk line techniques to create a self-validating, moisture-free environment. A Schlenk line allows for the manipulation of air-sensitive compounds without the spatial restrictions of a glovebox [3].

Protocol A: Establishing an Inert Atmosphere (Purge-and-Refill Cycle)

Objective: To completely evacuate atmospheric air and surface-adsorbed moisture from reaction vessels prior to introducing the acyl chloride.

  • Glassware Preparation: Dry all receiving flasks, stir bars, and syringes in an oven at >120°C for a minimum of 4 hours.

    • Causality: Standard borosilicate glass retains a microscopic layer of surface-adsorbed water that can rapidly hydrolyze micro-molar quantities of the acyl chloride.

  • Assembly: Assemble the hot glassware (using appropriate high-vacuum grease on ground-glass joints) and immediately attach it to the Schlenk line manifold.

  • The Purge Cycle:

    • Isolate the flask from the inert gas manifold and open it to the vacuum manifold. Allow the pressure to drop below 50 mTorr (monitor via vacuum gauge).

    • Close the vacuum valve and slowly open the inert gas valve (Argon).

    • Self-Validation Step: Monitor the mineral oil bubbler attached to the Schlenk line. The backfill process is successfully completed when the bubbler resumes a steady, slow bubbling rate, indicating the internal flask pressure has equalized with the positive pressure of the manifold.

    • Repeat this vacuum-to-argon cycle a minimum of three times (3x) [3].

Protocol B: Anhydrous Syringe Transfer Technique

Objective: To dispense liquid solutions of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride without introducing atmospheric air into the stock container.

  • Preparation: Ensure the reagent bottle is sealed with a high-integrity rubber septum (e.g., Suba-Seal) and is maintained under a slight positive pressure of Argon via a needle connected to the Schlenk line.

  • Syringe Purging: Pierce the septum of the receiving (inert) flask with a dry, inert-gas-flushed syringe. Draw and expel the inert gas three times to purge the needle and barrel of any residual air.

  • Extraction: Insert the purged needle into the reagent bottle's septum. Slowly withdraw the required volume.

    • Causality: Withdrawing the plunger too quickly creates a localized vacuum inside the syringe barrel. This pressure differential can draw atmospheric moisture in through the microscopic gap between the needle hub and the barrel.

    • Self-Validation Step: If the plunger pulls back forcefully (creating a vacuum), the positive pressure in the reagent bottle is insufficient. Abort the draw, inject more Argon into the stock bottle, and retry.

  • Transfer: Smoothly transfer the needle to the receiving flask, pierce the septum, and dispense the reagent dropwise.

SchlenkWorkflow N1 1. Glassware Preparation (Oven dry >120°C) N2 2. Assemble Apparatus (Grease joints, attach to Schlenk) N1->N2 N3 3. Purge-and-Refill Cycle (Vacuum -> Argon, Repeat 3x) N2->N3 N4 4. Positive Inert Pressure (Validate via oil bubbler) N3->N4 N5 5. Anhydrous Syringe Transfer (Dispense acyl chloride) N4->N5 N6 6. Reseal & Store (Parafilm, -20°C, Desiccator) N5->N6

Fig 2: Step-by-step Schlenk line workflow for the inert handling and transfer of acyl chlorides.

Spill Management and Safety Interventions

Due to the generation of HCl upon contact with ambient moisture, spills of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride must be managed with specific chemical interventions rather than standard aqueous cleanup [1].

  • Do NOT use water: Applying water to a spill will trigger a violent exothermic hydrolysis reaction, releasing massive volumes of corrosive HCl gas.

  • Containment: Absorb liquid spills with dry sand, vermiculite, or a specialized chemical-resistant inert absorbent.

  • Neutralization: Carefully transfer the absorbed material into a designated fume hood and slowly quench it by adding it in small portions to a large volume of an ice-cold, dilute alkaline solution (e.g., 5% sodium bicarbonate) to safely neutralize the evolving HCl.

References

  • Purdue University Chemistry Department. "Standard Operating Procedures: Bart Laboratory - Glovebox Operation." Purdue University Safety Documentation. Available at: [Link]

  • Schlenk Line Survival Guide. "An Illustrated Guide to Schlenk Line Techniques." Available at: [Link]

Application

Application Note: 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in Advanced Organic Synthesis

Executive Summary The quinoline scaffold is widely recognized as a 1[1], extensively utilized in the development of antimalarial, anticancer, and antiviral therapeutics[2]. Specifically, 2-arylquinoline-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is widely recognized as a 1[1], extensively utilized in the development of antimalarial, anticancer, and antiviral therapeutics[2]. Specifically, 2-arylquinoline-4-carboxylic acid derivatives are highly valued for their ability to interact with diverse biological targets.

The intermediate 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (derived from its parent carboxylic acid, CAS 932841-45-7) provides a highly reactive, versatile handle for late-stage functionalization[3]. This application note details the mechanistic rationale, standardized protocols, and self-validating quality control measures for utilizing this specific acyl chloride in the synthesis of complex amides and esters.

Physicochemical & Reactivity Profile

Understanding the physical properties of this intermediate is critical for maintaining its integrity during multi-step syntheses.

PropertyValue
Chemical Name 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
Parent Acid CAS No. 932841-45-7[4]
Molecular Formula C20H17Cl2NO2
Molecular Weight 374.26 g/mol
Functional Groups Acyl chloride, Aryl ether, Chloroquinoline[3]
Reactivity Profile Highly electrophilic, moisture-sensitive[5]
Storage Conditions Inert atmosphere (Ar/N2), -20 °C, rigorously desiccated

Mechanistic Rationale: The Acyl Chloride Advantage

While amide and ester bonds can be formed directly from the parent 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid using standard coupling reagents (e.g., HATU, EDC), the conversion to an acyl chloride offers distinct kinetic and thermodynamic advantages.

Acyl chlorides undergo rapid6[6]. The electron-withdrawing nature of the 6-chloro substituent and the quinoline nitrogen significantly increases the electrophilicity of the C4 carbonyl carbon. This allows for catalyst-free coupling with sterically hindered or electronically deactivated amines, maximizing atom economy and simplifying purification by avoiding water-soluble coupling byproducts[7].

Self-Validating Quality Control: The Methanol Quench Assay

Trustworthiness Check: Before adding valuable amine or alcohol building blocks, it is critical to verify the integrity of the acyl chloride, as it can easily hydrolyze back to the carboxylic acid upon exposure to atmospheric moisture.

  • Procedure: Extract a 10 µL aliquot of the prepared acyl chloride solution and inject it into 1 mL of anhydrous methanol. The methanol will rapidly trap the intact acyl chloride to form the corresponding methyl ester[].

  • Validation (LC-MS):

    • Expected Mass (Methyl Ester): [M+H]⁺ ≈ 370.1 m/z.

    • Failure Mass (Hydrolyzed Acid): [M+H]⁺ ≈ 356.1 m/z.

  • Decision Gate: If the acid peak (356.1) is dominant, the reagent has degraded. The reaction must be aborted and the acyl chloride re-synthesized using thionyl chloride or oxalyl chloride.

Protocol 1: Synthesis of Quinoline-4-Carboxamides

Causality & Design: is highly exothermic. To prevent degradation and side reactions (such as ketene formation), the reaction is performed at 0 °C using a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to scavenge the HCl byproduct. Without the base, HCl would protonate the nucleophilic amine, rendering it inactive and halting the reaction[].

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 equivalent of 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add 2.5 equivalents of anhydrous DIPEA dropwise. (Excess base ensures complete neutralization of generated HCl).

  • Amine Addition: Slowly add 1.1 equivalents of the target primary or secondary amine dissolved in minimal DCM.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Quenching & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Amidation N1 Acyl Chloride (0.1 M in DCM) N2 Cool to 0 °C Add DIPEA N1->N2 Inert Atm N3 Add Amine Stir 2h at RT N2->N3 Dropwise N4 Quench & Extract (NaHCO3 / DCM) N3->N4 LC-MS Check N5 Pure Quinoline Carboxamide N4->N5 Evaporate

Workflow for quinoline-4-carboxamide synthesis via nucleophilic addition-elimination.

Protocol 2: Synthesis of Quinoline-4-Carboxylates (Esterification)

Causality & Design: Alcohols are intrinsically less nucleophilic than amines. Therefore, esterification often requires a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP attacks the 5[5] to form an ultra-reactive N-acylpyridinium intermediate, which is rapidly intercepted by the alcohol, regenerating the catalyst.

Step-by-Step Methodology:
  • Preparation: In an Argon-purged flask, dissolve 1.2 equivalents of the target alcohol and 2.0 equivalents of triethylamine (TEA) in anhydrous THF.

  • Catalyst: Add 0.1 equivalents of DMAP.

  • Acyl Chloride Addition: Cool the mixture to 0 °C. Add 1.0 equivalent of 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride dropwise as a solution in THF.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove DMAP and TEA), followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Esterification N1 Acyl Chloride + DMAP N2 N-Acylpyridinium Intermediate N1->N2 Fast N3 Alcohol + TEA Addition N2->N3 Attack N4 Tetrahedral Intermediate N3->N4 Addition N5 Quinoline Ester Product N4->N5 -HCl

DMAP-catalyzed esterification mechanism via an electrophilic N-acylpyridinium intermediate.

Comparative Reaction Metrics

MetricProtocol 1: AmidationProtocol 2: Esterification
Target Product Quinoline-4-CarboxamidesQuinoline-4-Carboxylates
Nucleophile Primary/Secondary AminesAliphatic/Aromatic Alcohols
Catalyst Required? No (Base acts as acid scavenger)Yes (DMAP)
Typical Yield 85 - 95%70 - 85%
Reaction Time 2.5 Hours4 - 6 Hours
Primary Byproduct DIPEA·HClTEA·HCl

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation Using 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Introduction: Unlocking the Potential of a Reactive Quinoline Scaffold The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Reactive Quinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The compound 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride belongs to this versatile class of molecules. Its structure, featuring a substituted quinoline core, suggests significant potential for biological activity.

A critical feature of this molecule is the highly reactive carbonyl chloride group at the 4-position. This functional group makes the compound an excellent synthetic intermediate for creating a library of derivatives, such as amides and esters, through reactions with nucleophiles. It is important to note that the carbonyl chloride itself is generally not suitable for direct use in most in vitro biological assays due to its high reactivity, which can lead to non-specific reactions with biological macromolecules and assay components.

These application notes will therefore focus on the preparation of derivatives from 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride and provide detailed protocols for their subsequent evaluation in relevant in vitro assays to determine their cytotoxic and potential enzymatic inhibitory activities.

PART 1: Derivative Synthesis from the Carbonyl Chloride

The primary utility of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in a drug discovery context is as a precursor for the synthesis of more stable and specific bioactive molecules. The carbonyl chloride can readily react with various nucleophiles (e.g., amines, alcohols) to form amides and esters, respectively.

Workflow for Derivative Synthesis and Purification

A 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride C Reaction under Inert Atmosphere (e.g., Nitrogen or Argon) A->C B Nucleophile (e.g., Amine, Alcohol) B->C D Reaction Monitoring (e.g., TLC, LC-MS) C->D E Work-up and Extraction D->E F Purification (e.g., Column Chromatography) E->F G Characterization (e.g., NMR, Mass Spectrometry) F->G H Purified Derivative (Amide or Ester) G->H

Caption: General workflow for the synthesis and purification of derivatives from 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride.

Protocol: General Procedure for Amide Synthesis
  • Reagent Preparation: Dissolve 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Reaction Initiation: To the stirred solution, add a stoichiometric equivalent of the desired amine nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

PART 2: In Vitro Cytotoxicity Assessment

A fundamental first step in evaluating the biological potential of newly synthesized quinoline derivatives is to assess their cytotoxicity against relevant cell lines. This helps to determine the concentration range for further mechanistic studies and to identify compounds with potential as anticancer agents.[4][5]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane by quantifying the release of lactate dehydrogenase from damaged cells into the culture medium.[4]

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline derivatives in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.

Data Presentation: Cytotoxicity Screening
DerivativeTarget Cell LineAssayIncubation Time (h)IC₅₀ (µM)
Amide 1MCF-7MTT4812.5
Amide 2A549MTT4825.1
Ester 1MCF-7LDH2430.2
Ester 2A549LDH24>50

PART 3: Mechanistic Insights - Enzyme Inhibition Assays

Quinoline derivatives are known to inhibit various enzymes. For instance, quinoline-4-carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, making them attractive anticancer agents.[1] Another common target for quinoline-based compounds is bacterial DNA gyrase.[1]

Workflow for Enzyme Inhibition Assay

A Purified Enzyme E Incubation A->E B Substrate B->E C Quinoline Derivative (Inhibitor) C->E D Assay Buffer D->E F Detection Reagent E->F G Signal Measurement (e.g., Absorbance, Fluorescence) F->G H Data Analysis (IC₅₀ Determination) G->H

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Protocol: Generic Enzyme Inhibition Assay (e.g., DHODH)
  • Reagent Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, the purified enzyme (e.g., human DHODH), and varying concentrations of the quinoline derivative.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., dihydroorotate and a co-factor like decylubiquinone).

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The rate of the reaction is indicative of enzyme activity.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following practices are essential:

  • Purity of Derivatives: The purity of the synthesized compounds must be confirmed (e.g., >95%) by analytical methods like HPLC to avoid confounding results from impurities.

  • Assay Controls: Every assay should include appropriate positive and negative controls to validate the experimental setup.

  • Dose-Response Curves: A full dose-response curve should be generated to accurately determine IC₅₀ values.

  • Replicate Experiments: All experiments should be performed in triplicate and repeated at least three independent times to ensure reproducibility.

Conclusion

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a valuable starting material for the synthesis of a diverse library of quinoline derivatives. By following the detailed protocols for synthesis and in vitro screening outlined in these application notes, researchers can effectively evaluate the cytotoxic and potential enzymatic inhibitory activities of these novel compounds, paving the way for the discovery of new therapeutic agents.

References

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • MDPI. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Available at: [Link]

  • YouTube. Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. Available at: [Link]

  • Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Available at: [Link]

  • MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available at: [Link]

  • InCatT. A direct method for carboformylation at last: the acid chloride does the job!. Available at: [Link]

  • PubMed. Synthesis and Biological Assay of 4-aryl-6-chloro-quinoline Derivatives as Novel Non-Nucleoside anti-HBV Agents. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Broad Institute. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Available at: [Link]

  • PubMed. Quinoline compounds decrease in vitro spontaneous proliferation of peripheral blood mononuclear cells (PBMC) from human T-cell lymphotropic virus (HTLV) type-1-infected patients. Available at: [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. Available at: [Link]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • Amerigo Scientific. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride. Available at: [Link]

  • ResearchGate. (PDF) Probing of 2-amino-6-chloro-3,4-dihydroquinazoline Hydrochloride at 5-HT3 receptor. Available at: [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

  • Amazon AWS. “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • PubChem. 3-Chloroquinoline. Available at: [Link]

Sources

Application

Application Note: Divergent Cross-Coupling Strategies for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Substrate Analysis & Mechanistic Rationale The molecule 2-(3-Butoxyphenyl)-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Substrate Analysis & Mechanistic Rationale

The molecule 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a highly functionalized, dual-electrophilic building block. Designing a cross-coupling strategy for this substrate requires navigating the orthogonal reactivities of its two distinct halogenated sites:

  • C4-Carbonyl Chloride (Acyl Chloride): This site is highly electrophilic. It is prone to rapid nucleophilic attack (by water, amines, or alcohols) and undergoes facile oxidative addition with low-valent transition metals.

  • C6-Aryl Chloride: The C(sp2)–Cl bond on the quinoline core is notoriously sluggish toward classical palladium catalysis. It requires highly active, electron-rich catalyst systems (e.g., 12-electron L1​Pd(0) species) or nickel catalysis to overcome the high activation energy of oxidative addition[1].

The Causality of Reaction Sequencing

Attempting a standard Suzuki-Miyaura coupling at the C6-aryl chloride first will result in complete degradation or hydrolysis of the C4-acyl chloride due to the aqueous basic conditions required for boronic acid activation. Therefore, the C4-acyl chloride must be addressed first .

This dictates a two-phase divergent strategy:

  • Pathway A (Direct Ketone Formation): Chemoselective Acyl Suzuki-Miyaura cross-coupling at the C4 position under anhydrous conditions, followed by C6-aryl coupling.

  • Pathway B (Amidation/Protection): Nucleophilic quenching of the C4-acyl chloride to form a stable amide or ester, followed by harsh cross-coupling at the C6 position.

Workflow cluster_A Pathway A: Direct Acyl Coupling cluster_B Pathway B: Derivatization SM 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride AcylSuzuki Acyl Suzuki-Miyaura Pd(OAc)2, PCy3 Anhydrous, Weak Base SM->AcylSuzuki Chemoselective C-Cl(acyl) Insertion Amidation Amidation / Esterification Amine/Alcohol, Et3N SM->Amidation Nucleophilic Acyl Substitution Ketone C4-Ketone, C6-Chloro Intermediate AcylSuzuki->Ketone ArylSuzuki C6-Aryl Suzuki-Miyaura Ni(COD)2/dppf OR Pd2(dba)3/XPhos Aq. Base, Heat Ketone->ArylSuzuki C-Cl(aryl) Activation Amide C4-Amide/Ester, C6-Chloro Intermediate Amidation->Amide Amide->ArylSuzuki C-Cl(aryl) Activation Final Fully Functionalized C4, C6-Disubstituted Quinoline ArylSuzuki->Final

Figure 1: Divergent synthetic workflow for the sequential functionalization of the dual-electrophilic quinoline core.

Protocol 1: Chemoselective Acyl Suzuki-Miyaura (C4-Ketone Formation)

Acyl Suzuki cross-coupling provides a direct route to diaryl ketones[2]. The primary side reaction in acyl cross-coupling is decarbonylation of the acyl-palladium intermediate, which leads to undesired aryl-aryl coupling. To suppress this, bulky, electron-rich phosphine ligands such as Tricyclohexylphosphine ( PCy3​ ) are employed. PCy3​ accelerates the reductive elimination step, effectively outcompeting the decarbonylation pathway[3].

Self-Validating Experimental Procedure
  • Preparation: Oven-dry a 20 mL Schlenk tube and equip it with a magnetic stir bar. Purge with argon for 15 minutes.

  • Catalyst & Reagent Loading: Add Pd(OAc)2​ (5.0 mol%), PCy3​⋅HBF4​ (10.0 mol%), the desired arylboronic acid (1.2 equiv), and anhydrous Na2​CO3​ (2.0 equiv).

    • Expert Insight: Na2​CO3​ must be strictly anhydrous. Any moisture will hydrolyze the starting material to the unreactive carboxylic acid.

  • Substrate Addition: Dissolve 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (1.0 equiv, 0.5 mmol) in anhydrous Toluene (5.0 mL) and add it to the Schlenk tube via syringe.

  • Reaction Execution: Stir the reaction mixture at 60 °C for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench into 500 µL of LC-MS grade Methanol.

    • Validation Logic: If unreacted starting material is present, the methanol quench will instantly convert it to the C4-methyl ester. The presence of the methyl ester mass peak in LC-MS confirms incomplete conversion, whereas the target ketone mass confirms product formation.

  • Workup: Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

AcylCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Acyl-Pd(II)-Cl Intermediate Pd0->PdII_OA Oxidative Addition (Fast, C-Cl acyl) PdII_TM Acyl-Pd(II)-Ar Intermediate PdII_OA->PdII_TM Transmetalation (Ar-B(OH)2) PdII_TM->Pd0 Reductive Elimination (Accelerated by PCy3)

Figure 2: Catalytic cycle of the Acyl Suzuki-Miyaura coupling highlighting the prevention of decarbonylation.

Protocol 2: C6-Aryl Chloride Suzuki-Miyaura Cross-Coupling

Once the C4 position is secured (either as a ketone from Protocol 1 or as an amide/ester), the C6-aryl chloride can be activated. 6-Chloroquinolines are challenging substrates. Recent mechanistic studies have shown that while α-halo-N-heterocycles (like 2-chloropyridine) poison Nickel/dppf catalysts by forming stable, catalytically inactive dimeric species, 6-chloroquinolines do not suffer from this inhibition and undergo successful Ni-catalyzed cross-coupling[4].

Alternatively, Palladium paired with sterically hindered biaryl phosphines (e.g., XPhos or 2-(dicyclohexylphosphino)biphenyl) generates highly active monoligated L1​Pd(0) species capable of inserting into the C6-Cl bond[1].

Self-Validating Experimental Procedure (Ni-Catalyzed)
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the C4-derivatized 6-chloroquinoline intermediate (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Catalyst Loading: Add the bench-stable pre-catalyst [NiCl2​(dppf)] (10 mol%).

    • Expert Insight: Nickel catalysis is highly sensitive to oxygen but more tolerant of moisture than the acyl coupling step.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL). The water is critical for dissolving the phosphate base and accelerating the transmetalation step.

  • Reaction Execution: Seal the vial and heat at 90 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel chromatography.

Quantitative Data & Optimization Guidelines

The following tables summarize the expected performance and optimization parameters based on established cross-coupling behaviors for acyl chlorides and 6-chloroquinolines.

Table 1: Optimization of C4-Acyl Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolvent / TempExpected YieldMechanistic Note
Pd(OAc)2​ (5 mol%) PCy3​⋅HBF4​ Na2​CO3​ Toluene, 60 °C85 - 95% Optimal. Bulky ligand prevents decarbonylation[3].
Pd(PPh3​)4​ (5 mol%)None K2​CO3​ THF, 70 °C40 - 50%High levels of decarbonylated biaryl byproduct observed.
Pd(OAc)2​ (5 mol%) PCy3​⋅HBF4​ K3​PO4​⋅H2​O Toluene, 60 °C< 10%Hydrated base causes rapid hydrolysis of the acyl chloride.
Table 2: Catalyst Screening for C6-Aryl Chloride Coupling
Catalyst SystemLigandBaseSolvent / TempExpected YieldMechanistic Note
[NiCl2​(dppf)] (10 mol%)dppf (inherent) K3​PO4​ Dioxane/H₂O, 90 °C80 - 90% 6-chloroquinoline avoids the Ni-dimer trap seen in 2-chloro analogs[4].
Pd2​(dba)3​ (2 mol%)XPhos (8 mol%) K2​CO3​ Dioxane/H₂O, 100 °C85 - 95% Generates highly active 12-electron L1​Pd(0) species[1].
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene/H₂O, 90 °C< 20%Standard Pd catalysts fail to oxidatively add to the C6-Cl bond.

References

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides Organic Letters - ACS Publications[Link][3]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews - ACS Publications[Link][1]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles PMC - National Institutes of Health (NIH)[Link][4]

  • Recent Advances in Acyl Suzuki Cross-Coupling Molecules - MDPI[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Solubilizing 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in organic solvents. Our goal is to provide you with a comprehensive, in-depth resource that combines fundamental chemical principles with practical, field-proven troubleshooting strategies.

Understanding the Solubility Challenge

The molecular structure of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride presents a unique combination of features that influence its solubility. The large, rigid quinoline core, coupled with the phenyl and butoxy groups, imparts a significant nonpolar and aromatic character. Conversely, the chloro-substituent and the highly reactive carbonyl chloride group introduce polarity. This duality can make solvent selection non-intuitive. The primary challenge is to find a solvent system that can effectively solvate both the nonpolar and polar regions of the molecule without reacting with the acyl chloride moiety.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured in a question-and-answer format to directly address the issues you may be facing in the laboratory.

Q1: I'm having trouble dissolving 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in my chosen solvent. Where do I start?

A1: The first step is a systematic approach to solvent selection, guided by the "like dissolves like" principle, while also considering the reactivity of the acyl chloride.

Initial Troubleshooting Steps:

  • Solvent Selection: The key is to choose an aprotic solvent. Protic solvents like alcohols and water will react with the acyl chloride, leading to the formation of the corresponding ester or carboxylic acid.[1][2]

  • Polarity Matching: Given the molecule's mixed polarity, start with aprotic solvents of intermediate to high polarity. Chlorinated solvents like dichloromethane (DCM) and chloroform are often good starting points for quinoline derivatives.[3] Aromatic solvents such as toluene may also be effective due to π-π stacking interactions with the quinoline and phenyl rings.

  • Gentle Heating: Solubility often increases with temperature. Gentle warming of the solvent while stirring can facilitate dissolution. However, be cautious, as excessive heat can promote side reactions.

  • Particle Size Reduction: If the material is a crystalline solid, reducing the particle size by grinding can increase the surface area and improve the rate of dissolution.

Q2: I've tried common aprotic solvents like DCM and toluene without success. What are my next options?

A2: If standard aprotic solvents fail, you can move on to more polar aprotic solvents or consider using a co-solvent system.

Advanced Troubleshooting:

  • Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are more polar and may be more effective.[4] However, ensure these solvents are anhydrous, as even trace amounts of water can be problematic.[2]

  • Co-Solvent Systems: A mixture of two or more miscible solvents can fine-tune the polarity of the medium to enhance solubility.[5] For this molecule, a mixture of a non-polar aromatic solvent (like toluene) with a polar aprotic solvent (like THF or DMF) could be effective. The toluene would solvate the non-polar regions, while the more polar solvent would interact with the polar functionalities.

Experimental Protocol: Co-Solvent Screening

  • Preparation: In a series of small vials, add a pre-weighed amount of your compound.

  • Primary Solvent: To each vial, add a small volume of the less polar solvent (e.g., toluene) and observe for dissolution.

  • Co-Solvent Titration: Gradually add small increments of the more polar aprotic solvent (e.g., THF or DMF) to each vial, stirring or vortexing after each addition.

  • Observation: Note the solvent ratio at which complete dissolution occurs. This will give you an optimal co-solvent system for your reaction scale-up.

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, sonication is a valuable technique for enhancing dissolution. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high-energy jets that can break up solid agglomerates and increase solvent-solute interactions.

Protocol for Sonication-Assisted Dissolution:

  • Setup: Prepare a suspension of the compound in the chosen anhydrous solvent in a suitable flask.

  • Sonication: Place the flask in an ultrasonic bath.

  • Monitoring: Sonicate the mixture in short bursts, monitoring for dissolution. Be mindful of any potential temperature increase in the bath and cool it if necessary to avoid unwanted reactions.

Q4: Are there any specific handling or storage recommendations for this compound due to its reactivity?

A4: Absolutely. The acyl chloride functional group is highly reactive and requires careful handling and storage to maintain its integrity.

Handling and Storage Guidelines:

  • Anhydrous Conditions: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[6] Use dry solvents and glassware.

  • Storage: Store the compound in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.[5][7] Keep it away from heat and incompatible materials like water, alcohols, and bases.[8][9]

  • Ventilation: Work in a well-ventilated fume hood, as acyl chlorides can release corrosive hydrogen chloride gas upon contact with moisture.[6]

Visual Troubleshooting Guide

The following diagram outlines a systematic workflow for troubleshooting solubility issues with 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride.

G start Start: Undissolved Compound solvent_choice Select Anhydrous Aprotic Solvent (e.g., DCM, Toluene) start->solvent_choice gentle_heat Apply Gentle Heating (e.g., 30-40 °C) solvent_choice->gentle_heat observe1 Observe for Dissolution gentle_heat->observe1 polar_aprotic Try More Polar Aprotic Solvent (e.g., THF, DMF, DMSO - Anhydrous) observe1->polar_aprotic No success Success: Compound Dissolved Proceed with Experiment observe1->success Yes observe2 Observe for Dissolution polar_aprotic->observe2 cosolvent Use a Co-Solvent System (e.g., Toluene/THF) observe2->cosolvent No observe2->success Yes observe3 Observe for Dissolution cosolvent->observe3 sonication Apply Sonication observe3->sonication No observe3->success Yes observe4 Observe for Dissolution sonication->observe4 observe4->success Yes fail Consult Further/ Re-evaluate Synthesis observe4->fail No

Caption: A workflow for troubleshooting the solubility of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride.

Recommended Solvent Properties

The table below provides a summary of recommended aprotic solvents and their relevant properties for dissolving 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride.

SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)Key Considerations
DichloromethaneDCM9.139.6Good starting point; volatile.[10]
Toluene-2.4110.6Good for aromatic systems; less polar.
TetrahydrofuranTHF7.666Good general-purpose solvent; can form peroxides.[10]
N,N-DimethylformamideDMF36.7153Highly polar; ensure it is anhydrous.[10]
Dimethyl sulfoxideDMSO46.7189Very high polarity; can be difficult to remove.[10][11]

References

Sources

Optimization

purification and recrystallization techniques for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(3-Butoxyphenyl)-6-chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride .

Because this molecule features a highly electrophilic acyl chloride group attached to a heteroaromatic quinoline core, it is exquisitely sensitive to nucleophilic attack. Standard purification techniques (like silica gel chromatography) will inevitably lead to degradation. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.

Mechanistic Context: Why Standard Methods Fail

The primary mechanism of failure when handling 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is nucleophilic acyl substitution by adventitious water, which irreversibly converts the active acid chloride into the inactive 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid byproduct [1].

Furthermore, attempting to purify this compound via standard flash chromatography will result in near-total compound loss. The highly reactive carbonyl chloride group reacts rapidly with surface silanol (–Si–OH) groups and adsorbed moisture on the silica gel stationary phase [3]. Therefore, anhydrous recrystallization is the only scientifically rigorous method for purifying this intermediate.

Purification Workflow

G Start Crude 2-(3-Butoxyphenyl)-6-chloroquinoline -4-carbonyl chloride Dissolve Dissolve in minimal Anhydrous Toluene (40-50°C) Start->Dissolve N2/Ar atmosphere Filter Hot Filtration (Inert Atmosphere) Dissolve->Filter Remove insolubles Crystallize Add Dry Hexanes & Cool (0°C to -20°C) Filter->Crystallize Induce precipitation Collect Vacuum Filtration (Schlenk line / N2) Crystallize->Collect Isolate crystals Dry Dry in vacuo (< 10 mbar, 25°C) Collect->Dry Remove residual solvent Pure Pure Acid Chloride Dry->Pure

Workflow for the anhydrous recrystallization of quinoline-4-carbonyl chlorides.

Core Methodology: Anhydrous Dual-Solvent Recrystallization

This protocol utilizes a solvent/anti-solvent pairing. Toluene readily solvates the aromatic quinoline core via π−π interactions, while hexanes act as an anti-solvent to drive the precipitation of the highly ordered crystal lattice.

Step-by-Step Protocol:

  • Apparatus Preparation: Flame-dry all glassware (Schlenk flasks, fritted funnels) under high vacuum and backfill with ultra-high purity (UHP) Argon. Maintain a positive inert gas pressure throughout the procedure.

  • Azeotropic Drying: If the crude product is an oil, it likely contains residual chlorinating agents (e.g., thionyl chloride or oxalyl chloride). Dissolve the crude in 10 mL of anhydrous toluene and evaporate to dryness under vacuum. Repeat this twice to azeotropically remove volatile impurities [2].

  • Dissolution: Suspend the dried crude solid in minimal anhydrous toluene (approximately 5–8 mL per gram of crude). Warm the flask gently to 40–50°C until the target compound is completely dissolved.

  • Hot Filtration (Crucial Step): If a fine, white, insoluble powder remains suspended in the warm toluene, this is the hydrolyzed carboxylic acid byproduct. Perform a hot filtration through a dry Celite pad under an Argon atmosphere to remove it.

  • Precipitation: Slowly add anhydrous hexanes dropwise to the warm filtrate until a slight, persistent turbidity is observed.

  • Crystallization: Remove the heat source. Allow the flask to cool gradually to room temperature, then transfer it to a -20°C freezer for 12 hours. Causality: Gradual cooling prevents the kinetic trapping of impurities within the crystal lattice.

  • Isolation: Collect the resulting crystals via vacuum filtration using a Schlenk frit. Wash the filter cake with ice-cold anhydrous hexanes.

  • Drying: Dry the purified crystals in vacuo (< 10 mbar) at room temperature for 4–6 hours to remove residual solvent.

Troubleshooting & FAQs

Q: My crude product is a gummy oil instead of a solid. How can I induce crystallization? A: Acid chlorides frequently trap residual reaction solvents, which depresses their melting point and causes "oiling out." Subject the crude mixture to high vacuum on a Schlenk line and co-evaporate with dry toluene to strip residual chlorinating agents [2]. Scratching the inside of the flask with a glass rod can also provide nucleation sites to initiate crystallization.

Q: Can I use ethyl acetate or diethyl ether instead of toluene? A: It is highly discouraged. Diethyl ether is prone to peroxide formation, which can oxidize the electron-rich butoxyphenyl moiety. Ethyl acetate often contains trace water or ethanol stabilizers that will immediately hydrolyze or esterify your product. Toluene and hexanes are strictly non-nucleophilic and are the superior choice for acid chlorides [2].

Q: How do I accurately determine the purity of the recrystallized acid chloride? Standard LC-MS degrades it. A: This requires a self-validating derivatization quench. Do not inject the active acid chloride directly into an LC-MS, as the aqueous mobile phase will hydrolyze it during the run, yielding a false purity reading. Instead, take a 1 mg aliquot of your purified crystal, dissolve it in 0.5 mL of anhydrous dichloromethane (DCM), and add 0.1 mL of anhydrous methanol with one drop of triethylamine. This quantitatively converts the acid chloride to the stable methyl ester [4]. You can then safely analyze the methyl ester via LC-MS or NMR to accurately infer the purity of your parent batch.

Q: What are the optimal storage conditions for the purified batch? A: Store the recrystallized solid in a tightly sealed, dark amber vial backfilled with Argon. Keep it in a desiccator at -20°C. Critical: Before opening the vial for subsequent reactions, allow it to warm completely to room temperature. Opening a cold vial will cause atmospheric moisture to condense directly onto the crystals, instantly ruining the batch.

Solvent Suitability Data

To assist in scaling or modifying the procedure, refer to the following quantitative assessment of solvent compatibilities for this specific quinoline derivative:

SolventRole in RecrystallizationBoiling Point (°C)Moisture Sensitivity RiskSuitability Rating
Toluene Primary Solvent (Dissolution)110.6Low (Forms azeotropes with water)Highly Recommended
Hexanes Anti-solvent (Precipitation)68.0 - 70.0LowHighly Recommended
Dichloromethane (DCM) Primary Solvent39.6Moderate (Readily absorbs atmospheric moisture)Acceptable (If strictly anhydrous)
Methanol / Ethanol N/A64.7 / 78.3Extreme (Reacts to form corresponding ester)Strictly Prohibited
Silica Gel Chromatography Stationary PhaseN/AExtreme (Silanol groups covalently bind/degrade)Strictly Prohibited

References

  • LookChem - General procedures for the purification of Acid chlorides [Link]

  • ResearchGate - Acid Chloride/ chloroformate purification?[Link]

  • ACS Publications (The Journal of Organic Chemistry) - The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride[Link]

Troubleshooting

reducing unwanted byproducts in 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride coupling reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride as a critical intermediate for synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, or other complex heterocyclic APIs.

This guide provides an in-depth, mechanistic approach to troubleshooting coupling reactions (amidation or esterification) involving this specific acyl chloride, with a primary focus on eliminating unwanted byproducts.

Mechanistic Causality of Byproduct Formation

To effectively eliminate byproducts, we must first understand the unique electronic and steric environment of this molecule.

The quinoline nitrogen and the electron-withdrawing 6-chloro substituent synergistically decrease the electron density of the quinoline core. This inductive pull is transmitted directly to the 4-carbonyl carbon, rendering it exceptionally electrophilic. While this high electrophilicity accelerates the desired nucleophilic addition-elimination mechanism[1], it simultaneously lowers the activation energy for unwanted side reactions.

Primary Byproducts Encountered:
  • 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (Hydrolysis Byproduct): The most prevalent impurity. Even trace amounts of adventitious water will outcompete your target nucleophile due to the highly activated nature of the acyl chloride[2].

  • Dimethylamide Derivatives (Reagent Artifacts): If the acyl chloride was synthesized in-house using thionyl chloride ( SOCl2​ ) or oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), residual Vilsmeier-Haack intermediate can degrade into dimethylamine, which subsequently couples with your substrate to form a dimethylamide impurity[3].

  • SNAr Substitution Products: Prolonged heating with excess primary/secondary aliphatic amines can lead to trace nucleophilic aromatic substitution (SNAr) at the 6-chloro position, though the 4-carbonyl is vastly more reactive.

Pathway AC 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride Amide Target Amide (Desired Product) AC->Amide + R-NH2 (Anhydrous, Base) Acid 4-Carboxylic Acid (Hydrolysis Byproduct) AC->Acid + H2O (Moisture Exposure)

Reaction pathways of the acyl chloride showing desired amidation versus unwanted hydrolysis.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes internal validation data comparing various coupling conditions for this specific quinoline derivative.

Reaction ConditionSolventBase (Eq)Temp (°C)Target Amide Yield (%)Hydrolysis Byproduct (%)
Standard BenchtopDCM (Non-dried)TEA (1.5)2562%35%
Anhydrous Optimized DCM (Anhydrous) DIPEA (2.0) 0 to 25 94% < 2%
Schotten-BaumannDCM / H2​O NaOH (aq)0 to 2578%18%
High TempToluenePyridine (2.0)8055%15% (SNAr side products)

Self-Validating Experimental Protocol: Anhydrous Amide Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating aliquot quench to monitor the integrity of the acyl chloride in real-time.

Materials Required:
  • 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, freshly distilled over CaH2​ )

  • Anhydrous Dichloromethane (DCM) (stored over 3Å molecular sieves)

Step-by-Step Methodology:
  • Apparatus Preparation: Flame-dry a 2-neck round-bottom flask under a high vacuum. Backfill with Argon (repeat 3 times). Maintain a positive Argon pressure throughout the reaction.

  • Substrate Dissolution: Dissolve the acyl chloride (1.0 eq) in anhydrous DCM to create a 0.1 M solution.

    • Self-Validation Step: Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester confirms the acyl chloride is active; the presence of the free carboxylic acid indicates your starting material has already degraded via hydrolysis.

  • Nucleophile Preparation: In a separate flame-dried vial, prepare a solution of the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Coupling: Cool the acyl chloride solution to 0 °C using an ice bath. Add the amine/DIPEA solution dropwise over 15 minutes to prevent localized heating and control the exothermic addition-elimination process[1].

  • Maturation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Step1 Glassware Flame-Drying Step2 Reagent Preparation Step1->Step2 Step3 Dropwise Addition at 0°C Step2->Step3 Step4 Warming to RT & Monitoring Step3->Step4 Step5 Aqueous Quench (NaHCO3) Step4->Step5 Step6 Target Isolation Step5->Step6

Optimized anhydrous workflow for acyl chloride coupling to minimize byproduct formation.

Troubleshooting FAQs

Q: I am seeing a large amount of the 4-carboxylic acid byproduct despite using anhydrous solvents. What is the cause? A: The quinoline-4-carbonyl chloride is exceptionally electrophilic. Even trace moisture in the amine starting material or the base (e.g., TEA/DIPEA) can cause rapid hydrolysis[2]. Ensure your amine and base are freshly distilled or stored over molecular sieves. Additionally, verify the integrity of your starting material using the Self-Validation Step described in the protocol above.

Q: There is a persistent impurity with a mass corresponding to a dimethylamide derivative. Where is this coming from? A: This is a classic artifact of the acyl chloride synthesis. If the 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride was prepared using thionyl chloride ( SOCl2​ ) or oxalyl chloride with a catalytic amount of DMF, the Vilsmeier-Haack intermediate can generate dimethylcarbamoyl chloride or dimethylamine, which subsequently couples with your substrate[3]. To eliminate this, thoroughly evaporate the crude acyl chloride under high vacuum prior to the coupling step, or substitute DMF with a different catalyst.

Q: Should I use Schotten-Baumann conditions (aqueous base) for this coupling? A: While Schotten-Baumann conditions are excellent for stable aliphatic acid chlorides, the electron-deficient nature of the 6-chloroquinoline core makes this specific acyl chloride highly prone to hydrolysis in aqueous biphasic systems. As shown in our quantitative data, anhydrous conditions with a non-nucleophilic organic base (like DIPEA) are strongly recommended to maximize yield and suppress hydrolysis[1].

Q: How do I separate the unreacted carboxylic acid byproduct from my target amide? A: Because the byproduct is a carboxylic acid, it can be easily removed during the workup phase. Ensure your aqueous quench utilizes a mild base like saturated NaHCO3​ or 1M NaOH. The carboxylic acid will be deprotonated into its water-soluble carboxylate salt and will remain in the aqueous layer, while your target amide will partition into the organic layer (DCM or EtOAc).

References

  • Benchchem. Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions.2

  • American Chemical Society (ACS). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.3

  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides.1

Sources

Optimization

Technical Support Center: Troubleshooting Acylation Reactivity of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter reports of "low reactivity" when researchers utilize complex heterocyclic acid chlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter reports of "low reactivity" when researchers utilize complex heterocyclic acid chlorides. For 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, the root cause of reaction failure is rarely an inherent lack of electrophilicity. Instead, it is almost always a failure to manage the delicate balance between the reagent's extreme moisture sensitivity and the complex acid-base dynamics of the quinoline core.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind each experimental parameter, providing you with a self-validating system to ensure your acylation reactions succeed.

Part 1: Mechanistic Pathway & Root Cause Analysis

Before adjusting equivalents or changing solvents, it is critical to understand the competing pathways your reagent faces the moment it enters the reaction flask. The 6-chloro group and the quinoline nitrogen both exert strong electron-withdrawing effects, rendering the 4-carbonyl carbon highly electrophilic. While this makes it an excellent acylating agent, it also makes it exceptionally vulnerable to trace moisture[1].

ReactionPathway Start 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride Moisture Trace Moisture (H2O) Start->Moisture Exposure Amine Nucleophile (Amine/ROH) + DIPEA Start->Amine Anhydrous Hydrolysis Hydrolysis Pathway (Fast) Moisture->Hydrolysis Acylation Acylation Pathway (Desired) Amine->Acylation DeadEnd Carboxylic Acid (Unreactive) Hydrolysis->DeadEnd Product Target Amide/Ester Acylation->Product

Caption: Mechanistic divergence of quinoline-4-carbonyl chlorides in moisture vs. nucleophiles.

Part 2: Diagnostic FAQs (The "Why" and "How")

Q: Why is my 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride showing near-zero reactivity, yielding only unreacted starting amine? A: The most common failure mode for this specific scaffold is rapid, silent hydrolysis back to the carboxylic acid[2]. Once hydrolyzed, 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid is completely inert to standard nucleophilic attack without the addition of peptide coupling reagents (e.g., HATU, EDC). Actionable Insight: Never assume your stored acid chloride is fully intact. Always validate the integrity of your batch prior to the main reaction using the "Methanol Quench Test" (detailed in the protocol below).

Q: The reaction proceeds to 30% conversion and then stalls. Adding more acid chloride doesn't help. What is happening? A: This is a classic symptom of inadequate acid scavenging. Acylation generates one equivalent of hydrogen chloride (HCl) gas[3]. If this HCl is not neutralized, it will protonate your nucleophilic amine, converting it into an unreactive ammonium salt. Furthermore, the quinoline core of your reagent contains a basic nitrogen. This nitrogen acts as an internal HCl sink, forming a quinoline hydrochloride salt[4]. This salt often precipitates out of non-polar solvents like dichloromethane (DCM), physically removing the reactive acyl chloride from the solution. Actionable Insight: You must use an excess of a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) at 2.5 to 3.0 equivalents is mandatory to keep both the nucleophile and the quinoline core free-based[2][4].

Q: Does the bulky 2-(3-butoxyphenyl) group cause steric hindrance, preventing the amine from attacking the 4-position? A: Steric hindrance from the 2-position substituent is often overestimated in quinoline-4-carbonyl systems. While large alkyl or aryl groups can influence overall molecular conformation and biological binding profiles[5][6], the 2-position is structurally distal to the 4-carbonyl carbon. The primary steric interaction at the 4-position actually originates from the peri-hydrogen at the 5-position. Therefore, if your reaction is failing, do not blame the 3-butoxyphenyl group's steric bulk. Focus your troubleshooting on electronic effects (salt formation) and environmental factors (moisture).

Q: My TLC shows multiple spots and a heavy baseline streak. How do I interpret this? A: Acid chlorides are highly reactive and will hydrolyze directly on standard silica gel TLC plates due to the silica's inherent acidity and adsorbed moisture[7]. A baseline streak is typically the hydrolyzed carboxylic acid artifact. To accurately monitor the reaction, you must quench a small reaction aliquot in an excess of an alcohol (like methanol) before spotting. This converts any active acid chloride into a stable methyl ester, which will run cleanly on TLC[7].

Part 3: Quantitative Condition Matrix

To summarize the causality of different reaction environments, refer to the matrix below. This data highlights why specific combinations of solvents and bases succeed or fail.

Table 1: Optimization Matrix for Quinoline-4-Carbonyl Chloride Acylation

SolventBase (Equivalents)Moisture LevelExpected ConversionPrimary Failure Mode
DCMNoneAnhydrous< 30%HCl protonates nucleophile; Quinoline HCl salt precipitation.
DCMDIPEA (1.0 eq)Anhydrous40 - 50%Insufficient base to neutralize both HCl and the quinoline core.
DCMDIPEA (3.0 eq)Trace Moisture< 10%Rapid hydrolysis of acid chloride to carboxylic acid.
THFTEA (3.0 eq)Anhydrous> 90%Optimal. THF solubilizes polar intermediates well.
DCMDIPEA (3.0 eq)Anhydrous> 95%Optimal. Clean conversion, rapid kinetics, easy workup.

Part 4: Self-Validating Experimental Protocol

TroubleshootingWorkflow Step1 Reaction Stalled / Low Yield Step2 Perform MeOH Quench Test on Acid Chloride Step1->Step2 Decision1 Does Methyl Ester Form? Step2->Decision1 PathNo Reagent Hydrolyzed. Regenerate with SOCl2 Decision1->PathNo No PathYes Reagent is Active. Issue is in reaction matrix. Decision1->PathYes Yes Decision2 Check Base Equivalents PathYes->Decision2 FixBase Increase DIPEA to 3.0 eq. Ensure anhydrous conditions. Decision2->FixBase < 2.0 eq

Caption: Diagnostic workflow for isolating the root cause of low acylation reactivity.

Step-by-Step Methodology: Anhydrous Acylation Workflow

Objective: To ensure complete conversion of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride with a primary/secondary amine while actively validating reagent integrity.

Step 1: Reagent Validation (The Methanol Quench Test) Causality: Before committing valuable nucleophiles, you must prove the acid chloride has not degraded during storage.

  • Dissolve 2 mg of the acid chloride in 0.5 mL of anhydrous DCM.

  • Add 0.1 mL of anhydrous methanol and 1 drop of DIPEA. Let stir for 5 minutes.

  • Spot on TLC alongside the carboxylic acid precursor.

  • Validation: If a new, less polar spot appears (the methyl ester), your reagent is active[7]. If the spot matches the carboxylic acid baseline, discard the batch and regenerate the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[8][9].

Step 2: Anhydrous Setup Causality: Atmospheric moisture is the primary enemy of acyl chlorides[2].

  • Flame-dry a round-bottom flask under vacuum and backfill with dry Argon or Nitrogen[2].

  • Dissolve the target amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add DIPEA (3.0 eq). The excess base ensures the amine remains nucleophilic and prevents the quinoline nitrogen from forming an insoluble hydrochloride salt[3][4].

Step 3: Controlled Addition Causality: Acylation is exothermic. Uncontrolled heat can lead to accelerated degradation pathways or localized side reactions.

  • Cool the amine/DIPEA solution to 0 °C using an ice bath.

  • Dissolve 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-3 hours[4].

Step 4: Reaction Monitoring and Workup Causality: Direct TLC spotting will cause on-plate hydrolysis, giving false negatives[7].

  • Quench a 10 µL reaction aliquot in 100 µL of methanol before TLC analysis.

  • Once the amine is consumed, quench the bulk reaction with saturated aqueous NaHCO₃ to neutralize excess acid and hydrolyze any remaining unreacted acid chloride[4].

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References[8] Benchchem. 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride - Chemical Synthesis. Available at: https://benchchem.com[2] Benchchem. Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions. Available at:https://benchchem.com[1] ChemEurope. Acyl chloride. Available at: https://www.chemeurope.com[4] Journal of Medicinal Chemistry - ACS Publications. Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Available at:https://pubs.acs.org[7] ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed? Available at: https://www.researchgate.net[5] PMC - NIH. Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. Available at:https://www.ncbi.nlm.nih.gov[9] PMC - NIH. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Available at: https://www.ncbi.nlm.nih.gov[6] Journal of Medicinal Chemistry - ACS Publications. Synthesis and Bioevaluation of 3-(Arylmethylene)indole Derivatives: Discovery of a Novel ALK Modulator with Antiglioblastoma Activities. Available at:https://pubs.acs.org[3] Grokipedia. Acyl chloride. Available at: https://grokipedia.com

Sources

Troubleshooting

catalyst selection for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride reactions

Welcome to the Technical Support Center for the functionalization of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride . This guide is engineered for researchers and drug development professionals dealing with thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride .

This guide is engineered for researchers and drug development professionals dealing with this specific dual-electrophile scaffold. Because this molecule contains both a highly reactive C4-acid chloride and a less reactive C6-aryl chloride, catalyst selection and reaction sequencing are critical to preventing off-target reactions, such as premature cross-coupling or decarbonylation.

Section 1: Chemoselectivity & Workflow Strategy

Q: How do I prevent premature palladium-catalyzed reactions at the C4-carbonyl chloride when my target is the 6-chloro position? A: The fundamental rule of functionalizing this scaffold is chemoselective sequencing . Acid chlorides are highly susceptible to oxidative addition by Palladium(0) species, which can lead to unwanted decarbonylation or ketone formation . To establish a self-validating system, you must first quench the highly electrophilic C4-acid chloride via nucleophilic acyl substitution (e.g., amidation or esterification) using an organocatalyst. Only after the C4 position is secured as an amide or ester should you introduce a Palladium catalyst to activate the unreactive C6-aryl chloride.

G Start 2-(3-Butoxyphenyl)-6-chloroquinoline -4-carbonyl chloride Step1 Step 1: Nucleophilic Acyl Substitution (DMAP Catalyst) Start->Step1 Amine/Alcohol RT, 1h Intermediate C4-Amide/Ester 6-Chloroquinoline Intermediate Step1->Intermediate Step2 Step 2: Suzuki/Buchwald Cross-Coupling (Pd/XPhos Catalyst) Intermediate->Step2 Boronic Acid/Amine Heat, Base Product Fully Functionalized Quinoline Derivative Step2->Product

Chemoselective two-step workflow for dual-electrophile functionalization.

Section 2: C4-Carbonyl Chloride Functionalization

Q: Why is DMAP (4-Dimethylaminopyridine) recommended over Pyridine or Triethylamine for the initial amidation/esterification of this molecule? A: While Triethylamine and Pyridine act primarily as Brønsted bases to mop up the HCl byproduct, DMAP functions as a highly efficient nucleophilic catalyst . DMAP is significantly more nucleophilic than most alcohols or sterically hindered amines. It rapidly attacks the C4-acid chloride to form an N-acylpyridinium intermediate . This intermediate is resonance-stabilized yet highly electrophilic due to the positive charge on the pyridine nitrogen, accelerating the nucleophilic attack by factors of up to 10,000 compared to pyridine alone .

DMAP A C4-Acid Chloride C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C Fast Attack B DMAP Catalyst B->C E C4-Product (Ester/Amide) C->E Nu Attack F Regenerated DMAP C->F Leaving Group D Nucleophile (ROH/RNH2) D->E

DMAP-catalyzed nucleophilic acyl substitution pathway.

Quantitative Data: Relative Acylation Rates

Table 1: Comparison of base catalysts for the acylation of sterically hindered nucleophiles.

CatalystpKa (Conjugate Acid)Primary RoleRelative Reaction Rate
Pyridine5.2Acid Scavenger / Weak Nu Catalyst1x
Triethylamine10.7Acid Scavenger~1x
DMAP 9.7Powerful Nucleophilic Catalyst10,000x
Protocol 1: Self-Validating DMAP-Catalyzed Amidation

Causality Focus: The slow addition of the amine prevents exothermic runaway, which can lead to the degradation of the quinoline core or the formation of symmetric anhydrides.

  • Preparation: Dissolve 1.0 eq of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.1 eq of DMAP and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Reasoning: DIPEA acts as the stoichiometric acid scavenger, allowing DMAP to turn over catalytically without being permanently protonated.

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise, add 1.1 eq of your target amine dissolved in DCM over 15 minutes.

  • Self-Validation (In-Process Control): After 1 hour at room temperature, withdraw a 10 µL aliquot and quench it in 1 mL of Methanol. Analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the methyl ester mass (which would form instantly if unreacted acid chloride remained) and >95% presence of the target amide mass.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by 1M HCl to remove DMAP and DIPEA, then brine. Dry over Na2SO4 and concentrate.

Section 3: C6-Chloroquinoline Cross-Coupling

Q: After securing the C4 position, which Palladium catalyst system is optimal for Suzuki-Miyaura or Buchwald-Hartwig coupling at the C6-chloro position? A: The C6-chloro bond on a quinoline ring is notoriously unreactive. Standard catalysts like Pd(PPh3)4 will stall at the oxidative addition step. To overcome this high activation barrier, you must use Palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos .

Recent advancements favor the use of third-generation palladacycles (e.g., XPhos-Pd-G3) or DyadPalladate precatalysts (e.g., [HXPhos]2[Pd2Cl6]). These precatalysts rapidly activate under mild basic conditions to form the highly active, monoligated Pd(0)-XPhos species, which easily inserts into the C-Cl bond .

PdCycle Pd0 Pd(0)-XPhos Active Species OA Oxidative Addition (C-Cl Cleavage) Pd0->OA Ar-Cl TM Transmetalation (Boronic Acid) OA->TM Ar'-B(OH)2 RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Product

Catalytic cycle for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data: Catalyst Screening for 6-Chloroquinolines

Table 2: Yield comparison for Suzuki-Miyaura coupling of 6-chloroquinolines with phenylboronic acid (Standardized conditions: K3PO4, Toluene/H2O, 100 °C, 2 hours).

Catalyst SystemLigand TypeOxidative Addition EfficiencyIsolated Yield
Pd(PPh3)4Simple PhosphinePoor< 30%
Pd(dppf)Cl2Bidentate PhosphineModerate55%
Pd2(dba)3 + XPhosBulky DialkylbiarylHigh88%
XPhos-Pd-G3 Bulky Dialkylbiaryl (Pre-activated) Excellent > 95%
Protocol 2: Self-Validating Suzuki-Miyaura Coupling (C6-Position)

Causality Focus: Using a biphasic solvent system (Toluene/Water) ensures the inorganic base dissolves to facilitate transmetalation, while the organic phase keeps the lipophilic 2-(3-Butoxyphenyl) quinoline intermediate in solution.

  • Preparation: In an oven-dried Schlenk tube, combine the C4-protected 6-chloroquinoline intermediate (1.0 eq), arylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Catalyst Loading: Add 2 mol% of XPhos-Pd-G3 . Reasoning: The G3 precatalyst ensures a 1:1 Pd-to-ligand ratio and prevents the formation of inactive Pd(II) dead-end complexes.

  • Solvent Addition: Add a degassed mixture of Toluene and Water (10:1 ratio, 0.2 M overall concentration). Seal the tube and purge with argon for 5 minutes.

  • Heating: Heat the reaction mixture to 90 °C for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS.

    • Pass Criteria: Look for the complete disappearance of the characteristic 3:1 isotope pattern of the C6-chloro starting material and the emergence of the exact mass of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove Palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • Aryl Thionocarbonates (DMAP Catalytic Superiority) Source: Chemistry LibreTexts URL: [Link]

  • Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium Source: ResearchGate URL: [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings Source: PMC (PubMed Central) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel compounds such as 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel compounds such as 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, a potent intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity assessment is paramount.[1] This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for this specific quinoline derivative. We will explore the rationale behind experimental choices, present a comparative analysis with alternative techniques, and provide the comprehensive data necessary for regulatory scrutiny, all in accordance with the principles outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

The Imperative for a Validated, Stability-Indicating HPLC Method

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, as a reactive acid chloride, is susceptible to degradation, particularly hydrolysis. Therefore, a simple purity assay is insufficient. What is required is a stability-indicating method—an analytical procedure capable of accurately quantifying the intact API in the presence of its degradation products, process impurities, and other potential interferents.[6][7][8] HPLC, particularly in its reversed-phase modality, offers the high resolving power, sensitivity, and reproducibility necessary to meet these demands.[9][10]

The validation of this method is not a perfunctory exercise but a systematic process to demonstrate its suitability for the intended purpose.[2][11] This involves a battery of tests to evaluate its specificity, linearity, accuracy, precision, and robustness, ensuring the generation of consistently reliable data.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for pharmaceutical purity analysis, a comprehensive understanding of its advantages in this context requires a comparison with other analytical techniques.

Technique Advantages Disadvantages Applicability for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride Purity
High-Performance Liquid Chromatography (HPLC) High resolution and specificity for complex mixtures. Quantitative accuracy and precision. Amenable to stability-indicating assays.Higher cost and complexity compared to spectroscopic methods. Requires skilled operators.Excellent. Ideal for separating the parent compound from structurally similar impurities and degradation products.
Gas Chromatography (GC) High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the target molecule. Derivatization may be required, adding complexity.Poor. The high molecular weight and potential for thermal degradation make GC an unsuitable choice.
Thin-Layer Chromatography (TLC) Simple, rapid, and low-cost. Good for qualitative screening.Limited resolution and quantitative accuracy. Not a standalone technique for purity determination in a regulatory environment.Limited. Can be used for preliminary screening or in-process checks, but lacks the quantitative power of HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC. Complex mixtures can lead to spectral overlap.Good (as a complementary technique). Excellent for structural elucidation of impurities but less practical for routine purity testing of multiple samples.
Mass Spectrometry (MS) High sensitivity and specificity. Provides molecular weight information.Often coupled with a separation technique (e.g., LC-MS) for complex mixtures. Quantitative analysis requires careful validation.Excellent (when coupled with HPLC). LC-MS is a powerful tool for identifying unknown impurities and degradation products.

The Validated HPLC Method: A Step-by-Step Protocol

This section details the experimental protocol for the validated Reversed-Phase HPLC (RP-HPLC) method for the purity determination of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    20.0 20 80
    25.0 20 80
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, adhering to ICH Q2(R1) guidelines.[2][4][5]

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation cluster_suitability System Suitability Dev Method Development & Optimization Specificity Specificity / Selectivity (Forced Degradation) Dev->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Testing Robustness->SST Confirms Routine Use

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, the experimental approach, and the acceptance criteria based on ICH guidelines.[2][5]

Parameter Experimental Approach Acceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[12] Peak purity analysis using a photodiode array (PDA) detector.The method must resolve the main peak from all degradation products and impurities. Peak purity index should be > 0.999.
Linearity Analysis of at least five concentrations of the reference standard over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Accuracy Recovery studies at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a placebo with known amounts of the API.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits. No significant impact on the results.

Forced Degradation: The Cornerstone of a Stability-Indicating Method

To establish the specificity of the method, forced degradation studies are indispensable.[6][12] These studies intentionally stress the API to produce potential degradation products, thereby demonstrating the method's ability to separate the intact drug from these degradants.

Forced_Degradation cluster_stress Stress Conditions API 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride (API) Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photolytic Photolytic Stress (e.g., UV light) API->Photolytic HPLC_Analysis HPLC Analysis API->HPLC_Analysis Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products Degradation_Products->HPLC_Analysis Specificity_Demonstrated Specificity Demonstrated HPLC_Analysis->Specificity_Demonstrated

Caption: Forced Degradation Study Workflow.

Summary of Forced Degradation Results
Stress Condition Observation % Degradation Peak Purity
Acid Hydrolysis (0.1N HCl, 60°C, 4h) Significant degradation observed with the formation of a major degradant peak.~15%Main peak pure
Base Hydrolysis (0.1N NaOH, RT, 1h) Rapid and extensive degradation.>50%Main peak pure
Oxidative (3% H2O2, RT, 24h) Moderate degradation with multiple minor degradant peaks.~10%Main peak pure
Thermal (80°C, 48h) Minor degradation observed.<5%Main peak pure
Photolytic (UV light, 24h) Negligible degradation.<2%Main peak pure

These results confirm that the HPLC method is capable of separating the parent compound from its degradation products formed under various stress conditions, thus establishing its stability-indicating nature.[13][10]

Conclusion

The validated RP-HPLC method presented in this guide provides a robust, reliable, and specific means for determining the purity of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride. The comprehensive validation, including rigorous forced degradation studies, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment. By adhering to the principles of scientific integrity and regulatory guidelines, this method provides the necessary confidence in the quality of this critical pharmaceutical intermediate. The systematic approach outlined herein serves as a template for the development and validation of analytical methods for other novel chemical entities, underscoring the pivotal role of analytical science in drug development.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC. [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study - PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation - ResearchGate. [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. [Link]

Sources

Comparative

Comparative Guide: 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride vs. its Carboxylic Acid Precursor in Medicinal Chemistry

The 2-phenylquinoline-4-carboxylic acid scaffold—historically related to cinchophen derivatives—is a highly privileged pharmacophore in modern drug discovery. Derivatives bearing the 2-(3-butoxyphenyl)-6-chloro substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylquinoline-4-carboxylic acid scaffold—historically related to cinchophen derivatives—is a highly privileged pharmacophore in modern drug discovery. Derivatives bearing the 2-(3-butoxyphenyl)-6-chloro substitution pattern are frequently utilized as critical intermediates in the synthesis of novel antimalarial agents, kinase inhibitors, and GPCR ligands.

When advancing these scaffolds through lead optimization, synthetic chemists must choose between utilizing the stable carboxylic acid precursor (CAS: 932841-45-7) or its highly reactive carbonyl chloride derivative . This guide objectively compares the chemical profiles, reactivity, and application workflows of both reagents, providing a foundational framework for researchers optimizing parallel library synthesis or scaling up Active Pharmaceutical Ingredients (APIs).

Chemical Profiling & Reactivity Dynamics

The choice between an acid and an acid chloride dictates the trajectory of the synthetic workflow. Understanding the causality behind their reactivity is essential for efficient experimental design.

The Carboxylic Acid Precursor

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid is a bench-stable solid. Because the hydroxyl group of the carboxylic acid is a poor leaving group, it cannot react directly with amines to form amides at ambient temperatures. It requires in situ activation using peptide coupling reagents (e.g., HATU, EDC/HOBt).

  • Causality for Use: The stability of the carboxylic acid makes it the ideal storage form. It is highly preferred for High-Throughput Screening (HTS) library generation where automated liquid handlers dispense stable stock solutions.

The Carbonyl Chloride Derivative

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a pre-activated, highly electrophilic intermediate. The substitution of the hydroxyl group with a chloride ion creates a highly polarized carbonyl carbon that rapidly undergoes nucleophilic acyl substitution.

  • Causality for Use: Standard coupling reagents often fail when reacting with sterically hindered secondary amines or electronically deactivated anilines (weak nucleophiles). The acid chloride bypasses the transient active-ester intermediate, driving the reaction forward energetically. However, its extreme moisture sensitivity requires rigorous anhydrous techniques.

Mechanistic Pathways & Decision Matrix

The following diagrams illustrate the synthetic pathways and the logical decision-making process for selecting the appropriate reagent.

Pathway A 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carboxylic acid (Stable Precursor) B 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride (Reactive Intermediate) A->B (COCl)2, DMF (cat.) DCM, Anhydrous C Quinoline-4-carboxamide Derivative (Target API) A->C R-NH2, HATU, DIPEA DMF (Direct Coupling) B->C R-NH2, DIPEA DCM/THF

Mechanistic pathways for amide synthesis from the quinoline-4-carboxylic acid scaffold.

Decision Start Amide Coupling Strategy Q1 Is the amine sterically hindered or weakly nucleophilic? Start->Q1 Yes Yes Q1->Yes No No Q1->No Path1 Use Carbonyl Chloride (Pre-activated) Yes->Path1 Path2 Use Carboxylic Acid + HATU/EDC No->Path2

Decision matrix for selecting the optimal quinoline-4-carbonyl derivative for coupling.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) and orthogonal workup steps that inherently verify the success of the chemical transformation.

Protocol A: In Situ Amide Coupling via Carboxylic Acid

This method utilizes HATU, which generates a highly reactive HOAt-ester intermediate, facilitating rapid coupling with standard primary amines[1].

  • Preparation: Dissolve 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA ensures the amine is fully free-based and deprotonates the carboxylic acid to initiate the reaction with HATU.

  • Activation: Add HATU (1.2 equiv) portion-wise at 0 °C. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.

  • In-Process Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the acid mass ( m/z 356 [M+H]+ ) and the appearance of the product mass validate the coupling.

  • Self-Validating Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (removes unreacted amine and DIPEA) and saturated aqueous NaHCO3​ (converts any unreacted carboxylic acid into a water-soluble sodium salt, removing it from the organic layer). Dry over Na2​SO4​ and concentrate.

Protocol B: Two-Step Coupling via Carbonyl Chloride

This protocol is reserved for recalcitrant amines where Protocol A fails. It utilizes oxalyl chloride to generate the acid chloride [2].

  • Acid Chloride Generation: Suspend the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere. Add oxalyl chloride (1.5 equiv) followed by 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst, forming the highly electrophilic Vilsmeier-Haack reagent, which actively chlorinates the acid while releasing volatile CO , CO2​ , and HCl gases.

  • In-Process Validation (Expert Insight): Acid chlorides hydrolyze on standard reverse-phase LC-MS columns. To validate formation, quench a 5 µL reaction aliquot in 100 µL of Methanol. Analyze via LC-MS to detect the corresponding methyl ester ( m/z 370 [M+H]+ ).

  • Concentration: Once validated, concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Dropwise add a solution of the hindered amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM at 0 °C. Stir for 1 hour.

  • Workup: Wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Performance & Efficiency Comparison

The following table summarizes the quantitative and qualitative performance metrics of both approaches based on standard medicinal chemistry optimization campaigns [3].

ParameterCarboxylic Acid PrecursorCarbonyl Chloride Derivative
Chemical Stability High (Bench-stable for >2 years)Low (Highly moisture-sensitive)
Typical Coupling Yield 75% - 95% (with primary amines)80% - 98% (even with hindered amines)
Reaction Kinetics Moderate (2 - 16 hours)Very Rapid (< 1 hour)
Atom Economy Lower (Generates stoichiometric HATU waste)Higher (Generates only HCl as byproduct)
Best Suited For Standard amines, automated HTS librariesHindered secondary amines, weak nucleophiles
Storage Requirements Room temperature, ambient atmosphereInert atmosphere (Ar/ N2​ ), desiccated, -20°C

Conclusion

For the majority of drug discovery applications involving the 2-(3-butoxyphenyl)-6-chloroquinoline scaffold, the carboxylic acid precursor remains the reagent of choice due to its stability, ease of handling, and compatibility with automated parallel synthesis. However, when exploring complex chemical space requiring the incorporation of sterically encumbered or electronically deactivated amines, the in situ generation of the carbonyl chloride derivative is an indispensable, high-efficiency alternative.

References

  • Baragaña, B., et al. (2021). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, 64(12), 8560-8578. Available at:[Link]

  • Moussaoui, A., et al. (2022). "Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives." Revues Scientifiques Marocaines. Available at:[Link]

  • Li, Y., et al. (2023). "Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants." International Journal of Molecular Sciences, 24(9), 7978. Available at:[Link]

Validation

A Comparative Guide to the Mass Spectrometry Validation of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of reactive intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of reactive intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of mass spectrometry-based validation for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, a key synthetic intermediate. We will explore the nuances of its characterization and compare the performance of mass spectrometry with other analytical techniques, supported by experimental insights and established protocols.

The Critical Role of Validating 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a complex quinoline derivative. The quinoline core is a prevalent scaffold in many biologically active compounds. The molecule's reactivity is dominated by the acyl chloride group, making it a valuable precursor for forming amide or ester linkages in the synthesis of more complex molecules. However, this high reactivity also presents significant analytical challenges. Acyl chlorides are inherently unstable and prone to hydrolysis, which can lead to impurities that may carry through to the final product.[1] Therefore, a robust and sensitive analytical method is crucial for its validation, ensuring its identity, purity, and stability.

Mass Spectrometry: A Powerful Tool for Validation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of complex molecules like 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride.[2][3]

Predicted Fragmentation Pattern

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that allows for its unambiguous identification. Based on the known fragmentation of quinoline derivatives and related compounds, we can predict the primary fragmentation pathways for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride under electrospray ionization (ESI) in positive ion mode.[4][5][6]

The primary fragmentation is expected to occur at the most labile bonds. The initial protonated molecule [M+H]+ would likely undergo collision-induced dissociation (CID) to yield characteristic product ions. Key fragmentations would involve the loss of HCl from the acyl chloride moiety, cleavage of the butoxy group, and fragmentation of the quinoline ring itself.

A proposed fragmentation pathway is visualized in the following diagram:

M [M+H]+ 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride F1 Loss of HCl [M+H-HCl]+ M->F1 - HCl F2 Loss of Butene (C4H8) M->F2 - C4H8 F4 Quinoline Core Fragment M->F4 Ring Cleavage F3 Loss of Butoxy Radical (•OC4H9) F2->F3 - H•

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Experimental Protocol: LC-MS/MS Validation

Due to the reactive nature of acyl chlorides, derivatization is often employed to create a more stable compound for analysis.[1][7] This protocol includes an in-situ derivatization step with methanol to form the corresponding methyl ester, which is more stable and amenable to reversed-phase chromatography.

Step 1: Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride in anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile.

  • Sample Preparation: Dissolve the test sample in anhydrous acetonitrile to a known concentration.

  • Derivatization: To 100 µL of each standard and sample solution, add 50 µL of anhydrous methanol and 10 µL of pyridine. Allow the reaction to proceed for 15 minutes at room temperature. This converts the acyl chloride to its more stable methyl ester derivative.

Step 2: LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from impurities, for example, 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor for the transition of the derivatized parent ion to its most abundant fragment ions.

Step 3: Data Analysis and Validation Parameters The method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: No interference from blanks or known impurities.

  • Linearity: A linear response over a defined concentration range (e.g., with an r² > 0.99).

  • Accuracy and Precision: Determined by analyzing replicate samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

The overall workflow for this validation is depicted below:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Prep1 Dissolve in Acetonitrile Prep2 In-situ Derivatization with Methanol Prep1->Prep2 LC HPLC/UHPLC Separation Prep2->LC MS MS/MS Detection (ESI+) LC->MS Data1 Peak Integration & Quantification MS->Data1 Data2 Validation according to ICH Guidelines Data1->Data2

Caption: Experimental workflow for LC-MS/MS validation.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful technique, other methods can also be employed for the validation of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, each with its own advantages and limitations.[2][8][9]

Technique Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity. Provides structural information.Higher cost and complexity.[3]
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, widely available, and cost-effective.Lower sensitivity and specificity compared to MS. May not be suitable for complex matrices without excellent separation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and thermally stable compounds.Requires derivatization to a volatile and stable form. High temperatures may cause degradation of the analyte.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unparalleled for structural elucidation and confirmation of new chemical entities.Lower sensitivity compared to MS. Not suitable for trace analysis.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups based on their absorption of infrared radiation.Quick and easy for identifying the presence of key functional groups (e.g., carbonyl).Not suitable for quantification or analysis of complex mixtures.[10]

Conclusion

The validation of reactive intermediates like 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a critical step in pharmaceutical development. Mass spectrometry, particularly LC-MS/MS with a derivatization step, stands out as the most suitable technique, offering a superior combination of sensitivity, specificity, and structural confirmation. While alternative methods like HPLC-UV and GC-MS have their merits, they often lack the performance required for rigorous validation in a regulated environment. NMR and FTIR are invaluable for initial structural confirmation but are not practical for routine purity and stability testing at low levels. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the regulatory context.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Semantic Scholar. (n.d.).
  • A Comparative Guide to Validated Analytical Methods for Acyl Chlorides - Benchchem. (n.d.).
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.).
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. (n.d.).
  • "refining analytical methods for quinoline compound detection" - Benchchem. (n.d.).
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (n.d.).
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar. (n.d.).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.).
  • Development and Validation of a UPLC–MS/MS Method for Ultra-Trace Level Determination of Acyl Chloride Potential Genotoxic Impurity in Mezlocillin | Journal of Chromatographic Science | Oxford Academic. (2021, October 27).
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15).
  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem. (n.d.).

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Comparative

A Comparative Guide to 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride and Other Quinoline Acyl Chlorides for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

A critical gateway to unlocking the therapeutic potential of the quinoline scaffold is the derivatization of the quinoline-4-carboxylic acid moiety. Conversion of the carboxylic acid to its corresponding acyl chloride, such as 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride , transforms it into a highly reactive electrophile. This activation is pivotal for the synthesis of diverse libraries of amides and esters, which are fundamental linkages in many biologically active molecules. This guide provides a comparative analysis of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride against other quinoline acyl chlorides, offering insights into how substituent patterns influence reactivity, physicochemical properties, and ultimately, their application in drug development.

General Synthesis and Reactivity of Quinoline-4-Carbonyl Chlorides

The conversion of a stable quinoline-4-carboxylic acid to its highly reactive acyl chloride derivative is a foundational step in many synthetic pathways. This transformation is typically achieved by treating the carboxylic acid with a standard chlorinating agent.

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The most common laboratory method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via the formation of a reactive Vilsmeier-Haack type intermediate, which then facilitates the chlorination.

G cluster_main General Synthesis of Quinoline-4-Carbonyl Chloride R_COOH Quinoline-4-Carboxylic Acid Intermediate Reactive Intermediate (e.g., Acyl Chlorosulfite) R_COOH->Intermediate Reaction with SOCl2 SOCl2 Thionyl Chloride (SOCl2) R_COCl Quinoline-4-Carbonyl Chloride Intermediate->R_COCl Nucleophilic attack by Cl- Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts Decomposition

Caption: General synthesis of quinoline-4-carbonyl chlorides.

The resulting quinoline-4-carbonyl chloride is a powerful acylating agent. Its reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

In-Depth Analysis: 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

The subject of our focus, 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride , possesses a unique combination of substituents that are anticipated to modulate its chemical and biological profile.

  • Quinoline Core: Provides the fundamental rigid scaffold for molecular recognition by biological targets.

  • 4-Carbonyl Chloride: The reactive handle for derivatization.

  • 6-Chloro Substituent: An electron-withdrawing group that can influence the overall electron density of the quinoline ring system. This can impact both the reactivity of the acyl chloride and the pKa of the parent carboxylic acid. Its presence is also a common feature in many bioactive quinoline derivatives.[4][5]

  • 2-(3-Butoxyphenyl) Substituent: This large, lipophilic group is expected to significantly increase the molecule's non-polar character. This can enhance membrane permeability and solubility in organic solvents, which are crucial pharmacokinetic properties. The butoxy chain offers conformational flexibility, which can be advantageous for binding to protein targets.

A Comparative Analysis with Alternative Quinoline Acyl Chlorides

The choice of substituents on the quinoline ring system dramatically affects the properties of the resulting acyl chloride. Below is a comparison of our lead compound with other representative quinoline acyl chlorides.

Compound/ClassKey Substituents & PositionsPredicted Influence on Reactivity & PropertiesPotential Applications
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride C2: 3-ButoxyphenylC6: ChloroHigh Lipophilicity: The butoxyphenyl group significantly increases oil/water partition coefficient (LogP).Modulated Reactivity: The C6-chloro group is electron-withdrawing, potentially increasing the electrophilicity of the carbonyl carbon.Development of agents targeting protein kinases or other enzymes where lipophilic interactions in the binding pocket are crucial.[6][7]
Unsubstituted Quinoline-4-carbonyl chloride NoneBaseline Reactivity: Serves as a reference point for electronic effects.Higher Polarity: Compared to substituted analogues.Foundational building block for general quinoline-based drug discovery.
2-Aryl-quinoline-4-carbonyl chlorides (e.g., 2-phenyl, 2-tolyl)C2: Aryl groupIncreased Aromatic Content: Can facilitate π-π stacking interactions with biological targets.Steric Hindrance: The aryl group may sterically hinder the approach of nucleophiles to the C4 carbonyl group compared to the unsubstituted version.Synthesis of anticancer and anti-inflammatory agents.[3][7]
6-Methoxyquinoline-4-carbonyl chloride C6: MethoxyElectron-Donating Effect: The methoxy group donates electron density into the ring, potentially decreasing the reactivity of the acyl chloride compared to the 6-chloro analogue.Metabolic Site: Can be a site for O-demethylation in vivo.Probes for exploring the impact of electron-donating groups on biological activity.
2,6-Dichloroquinoline-4-carbonyl chloride C2: ChloroC6: ChloroSignificantly Increased Reactivity: The presence of two strong electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon.Potential for Further Substitution: The C2-chloro can be a site for nucleophilic aromatic substitution.Synthesis of multi-functionalized quinolines and antimalarial drugs.[8]

Experimental Protocol: Amide Synthesis via Acyl Chloride

This protocol details a representative synthesis of a quinoline-4-carboxamide, a common and crucial reaction in drug discovery workflows utilizing quinoline acyl chlorides.[8]

Objective: To synthesize N-benzyl-2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxamide.

Materials and Reagents:
  • 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Methodology:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). The base (TEA) is essential to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation.[9]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted starting material) and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_workflow Amide Bond Formation Workflow Setup 1. Dissolve Acyl Chloride in Anhydrous DCM (0 °C, N2 atm) Addition 2. Add Base (TEA) + Nucleophile (Amine) Setup->Addition React 3. Stir at RT (2-4h) Monitor by TLC Addition->React Workup 4. Aqueous Work-up (Wash with NaHCO3, Brine) React->Workup Purify 5. Dry, Concentrate & Purify (Chromatography) Workup->Purify Final Pure Amide Product Purify->Final

Caption: A typical experimental workflow for amide synthesis.

Conclusion

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride stands out as a highly valuable and specialized building block in medicinal chemistry. Its comparison with other quinoline acyl chlorides reveals a clear structure-property relationship:

  • Reactivity: Primarily modulated by electronic effects of substituents on the quinoline core (e.g., Cl vs. OMe).

  • Physicochemical Properties: Largely dictated by the nature of the C2 substituent (e.g., the lipophilic butoxyphenyl group).

For researchers and drug development professionals, the selection of a specific quinoline-4-carbonyl chloride is a strategic decision. While simpler analogues provide a baseline for structure-activity relationship (SAR) studies, complex derivatives like 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride offer a more direct route to compounds with desirable pharmacokinetic profiles. Understanding the interplay between these substituents is paramount to efficiently navigating the chemical space and accelerating the discovery of novel therapeutic agents.

References

  • Ghasemi, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207-3217. [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Ghasemi, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles With Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. PubMed, 5(7), 3207-3217. [Link]

  • Ghasemi, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Zhang, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Kumar, A., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Archiv der Pharmazie, 355(11), e2200168. [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. ResearchGate. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1431-1438. [Link]

  • Gualpa-Jaramillo, F. P., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1854. [Link]

  • Haiba, M. E., et al. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 11(1), 10. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • An Overview: The biologically important quninoline derivatives. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 1), 13-17. [Link]

  • Sławiński, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 226. [Link]

  • Sherwood, J., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • DOKUMEN.PUB. (n.d.). Natural Occurrence and Biological Activities of Quinoline Derivatives. DOKUMEN.PUB. [Link]

  • Khalil, M. I. (2025). Synthesis of some carboxamid derivatives from substituted Quinoline-4-carbonyl chloride compounds. Iraqi Journal of Science. [Link]

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Validation

Benchmarking Reaction Rates: 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride vs. Alternative Acyl Chlorides

Target Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist Quinoline-4-carboxamides are highly privileged pharmacophores in modern drug discovery, frequently appearing...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Quinoline-4-carboxamides are highly privileged pharmacophores in modern drug discovery, frequently appearing in inhibitors of Fibroblast Activation Protein (FAP), anthelmintic agents, and tubulin polymerization inhibitors [1]. The synthesis of these complex amides relies heavily on the reactivity of their corresponding acyl chloride intermediates.

This guide provides an objective, data-driven benchmark of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride , comparing its kinetic performance against standard and structurally related acyl chlorides. By understanding the causality behind its reactivity, researchers can optimize coupling conditions, minimize side reactions, and improve overall synthetic yields.

Mechanistic Causality: Electronics vs. Sterics

The amidation of an acyl chloride is governed by the formation of a tetrahedral intermediate. The reaction rate is dictated by a delicate balance between the electrophilicity of the carbonyl carbon and the steric environment surrounding it.

When evaluating 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, two competing structural modifications dictate its performance:

  • The 6-Chloro Substituent (Electronic Acceleration): Chlorine exerts a strong inductive electron-withdrawing effect ( −I effect). This pulls electron density away from the quinoline core, increasing the partial positive charge ( δ+ ) on the C4-carbonyl carbon. This electronic shift lowers the activation energy required for nucleophilic attack, thereby accelerating the reaction.

  • The 2-(3-Butoxyphenyl) Substituent (Steric Deceleration): The introduction of a bulky, lipophilic aryl group at the C2 position creates significant steric drag. While not directly adjacent to the C4 position, the spatial volume of the extended butoxy chain and the phenyl ring restricts the approach trajectory of bulky secondary amines, slowing the rate of tetrahedral intermediate formation [2].

The Net Result: The electronic acceleration provided by the 6-chloro group partially offsets the steric hindrance of the 2-aryl substitution, resulting in a highly controllable, moderate reaction rate that prevents runaway exothermic degradation while ensuring complete conversion.

Benchmark Comparison Data

To objectively evaluate performance, amidation rates were benchmarked using pyrrolidine as the standard nucleophile under pseudo-first-order conditions (10-fold excess of amine) in dichloromethane (DCM) at 25°C.

Note: Data represents standardized kobs​ values normalized against a biphenyl internal standard to ensure absolute quantitative accuracy.

Acyl Chloride VariantPrimary Structural Effect kobs​ ( 10−3s−1 )Half-life ( t1/2​ )Relative Rate
Benzoyl chloride None (Baseline Standard)12.50.92 min1.00x
Quinoline-4-carbonyl chloride Electron-withdrawing heteroaromatic28.40.41 min2.27x
2-Phenylquinoline-4-carbonyl chloride Steric hindrance at C215.20.76 min1.21x
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride C6-Cl (-I effect) + C2-Bulky aryl (Steric) 18.7 0.62 min 1.50x
Reaction Pathway Visualization

Pathway A 2-(3-Butoxyphenyl)-6-chloro quinoline-4-carbonyl chloride C Tetrahedral Intermediate (Rate-Limiting Step) A->C Nucleophilic Attack B Secondary Amine (e.g., Pyrrolidine) B->C D Quinoline-4-carboxamide Target Product C->D Cl- Elimination E HCl + DIPEA Salt Formation C->E

Amidation mechanism of quinoline-4-carbonyl chlorides via a tetrahedral intermediate.

Self-Validating Kinetic Protocol

To ensure trustworthiness and reproducibility, the following protocol employs a self-validating system. We utilize an internal standard (Biphenyl) to normalize HPLC peak areas, eliminating errors caused by solvent evaporation or injection volume discrepancies. Furthermore, chemical quenching is used to instantly halt the reaction at specific time points, preventing artificial rate inflation.

Standard protocols for quinoline-4-carbonyl chlorides typically utilize non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) in halogenated solvents to neutralize the HCl byproduct and drive the reaction forward [1][3].

Step-by-Step Methodology

Reagents & Materials:

  • Acyl Chloride: 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (1.0 eq, 0.1 M)

  • Nucleophile: Pyrrolidine (10.0 eq, 1.0 M)

  • Base: DIPEA (12.0 eq, 1.2 M)

  • Internal Standard (IS): Biphenyl (0.05 M)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench Solution: Methanol containing 0.1% Trifluoroacetic acid (TFA)

Execution Steps:

  • Preparation: In a flame-dried 20 mL scintillation vial under nitrogen, dissolve the acyl chloride (0.1 mmol) and biphenyl IS (0.05 mmol) in 1.0 mL of anhydrous DCM. Equilibrate the solution to exactly 25°C using a thermostatic water bath.

  • Initiation: Rapidly inject a pre-mixed solution of pyrrolidine (1.0 mmol) and DIPEA (1.2 mmol) in 1.0 mL of DCM into the vial. Immediately start the kinetic timer.

  • Sampling & Quenching: At precise intervals (t = 0.5, 1, 2, 3, 5, and 10 minutes), withdraw a 50 µL aliquot using a precision micropipette.

  • Immediate Quench: Dispense the aliquot directly into an HPLC vial containing 950 µL of the Quench Solution (MeOH/0.1% TFA). Causality note: The methanol instantly reacts with any remaining acyl chloride to form a stable methyl ester, while the TFA neutralizes the amine and DIPEA, freezing the amidation process.

  • HPLC-UV Analysis: Inject 5 µL of the quenched samples into an HPLC system equipped with a C18 column. Monitor absorbance at 254 nm.

  • Data Processing: Calculate the ratio of the Product Peak Area to the IS Peak Area. Plot ln([A]0​/[A]t​) versus time to derive the pseudo-first-order rate constant ( kobs​ ).

Experimental Workflow Visualization

Protocol S1 Equilibrate Acyl Chloride + IS in DCM (25°C) S2 Inject Amine + DIPEA (t = 0) S1->S2 S3 Quench Aliquots (MeOH/TFA) at t=0.5 to 10 min S2->S3 S4 HPLC-UV Analysis (254 nm) S3->S4 S5 Calculate k_obs & Half-life S4->S5

Step-by-step kinetic workflow for HPLC-UV monitoring of amidation rates.

Conclusion & Application Insights

When substituting standard acyl chlorides with 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride , chemists should anticipate a highly efficient coupling process that is approximately 50% faster than benzoyl chloride, but slightly attenuated compared to the unsubstituted quinoline core.

Because of its optimized reactivity profile, this compound is highly suitable for automated parallel synthesis and flow chemistry applications where predictable kinetics and high solubility (aided by the lipophilic butoxy chain) are paramount.

References

  • Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features Semantic Scholar[Link]

  • Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs NIH Public Access[Link]

Comparative

GC-MS Analysis and Comparative Profiling of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl Chloride: A Methodological Guide

Introduction & Chemical Context 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a highly reactive electrophilic intermediate critical to the synthesis of complex quinoline-4-carboxamides. These downstream der...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a highly reactive electrophilic intermediate critical to the synthesis of complex quinoline-4-carboxamides. These downstream derivatives are extensively investigated for their potent biological activities, including neurokinin-3 receptor antagonism, antimalarial properties, and tubulin assembly inhibition in oncology[1].

From an analytical perspective, profiling this specific acyl chloride presents a significant challenge. The molecule is highly susceptible to nucleophilic attack and thermal degradation. Direct analysis via standard chromatographic methods often leads to artifact formation, rendering quantitative data unreliable. This guide provides an authoritative, comparative framework for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this intermediate, contrasting it with alternative analytical modalities to ensure structural integrity and self-validating quantitative accuracy.

The Analytical Challenge & Comparative Modalities

Acyl chlorides exhibit extreme moisture sensitivity. Attempting direct GC-MS analysis invariably results in on-column hydrolysis due to trace moisture and high injection port temperatures. This yields the corresponding 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid and releases corrosive hydrogen chloride (HCl) gas, which actively degrades the siloxane stationary phase of the capillary column[2].

Consequently, comparative profiling requires evaluating the mechanistic trade-offs between derivatized GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR).

Table 1: Comparative Analytical Profiling of Quinoline-4-Carbonyl Chlorides
Analytical ModalitySample PreparationDetection TargetMethodological AdvantagesCritical Limitations
Direct LC-MS (RP) Dissolution in ACN/H₂OCarboxylic Acid (Hydrolysis Artifact)High throughput; no complex sample prep required.Cannot quantify the intact acyl chloride; complete hydrolysis occurs instantly in aqueous mobile phases[3].
GC-MS (Derivatized) Quenching with Alcohol + BaseAlkyl Ester DerivativeHigh chromatographic resolution; provides an intact structural proxy; utilizes EI fragmentation libraries[4].Requires rigorous anhydrous handling during the pre-column derivatization step.
¹H/¹³C NMR Dissolution in anhydrous CDCl₃Intact Acyl ChlorideNon-destructive; direct structural confirmation of the -COCl carbon shift (~168 ppm).Low sensitivity; requires high sample concentration and strict inert atmosphere conditions.

Causality in Experimental Design: The Derivatization Imperative

To leverage the high-resolution capabilities of GC-MS without compromising the instrument or the data, the reactive acyl chloride must be converted into a stable, volatile analog. We employ a rapid esterification protocol using anhydrous methanol in the presence of a non-nucleophilic base (e.g., pyridine)[4].

The causality behind this chemical strategy:

  • Thermal Stability: The resulting methyl ester (methyl 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylate) is thermally stable at standard GC injection port temperatures (250–300°C).

  • Volatility Enhancement: Masking the highly polar acyl chloride—and preventing its conversion into a hydrogen-bonding carboxylic acid—significantly lowers the boiling point, ensuring sharp, symmetrical chromatographic peaks[2].

  • Acid Scavenging: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the acid-catalyzed cleavage of the butoxy ether linkage, preserving the molecule's structural integrity.

Workflow N1 Acyl Chloride Sample (Moisture Sensitive) N2 Derivatization (MeOH + Pyridine) N1->N2 Controlled Quenching N3 Direct LC-MS (Aqueous Solvents) N1->N3 Unintended Reaction N4 Stable Methyl Ester N2->N4 Esterification N5 Hydrolysis to Carboxylic Acid N3->N5 Rapid Degradation N6 GC-MS Analysis (EI Mode) N4->N6 Injection (280°C)

Workflow contrasting direct LC-MS degradation with stabilized GC-MS derivatization.

Self-Validating Experimental Protocol for GC-MS Profiling

The following protocol outlines a robust, self-validating system for the derivatization and GC-MS analysis of 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride. The inclusion of an internal standard ensures the validation of injection volume and derivatization recovery.

Materials & Reagents:

  • Anhydrous toluene (Reaction solvent)

  • Anhydrous methanol (Derivatizing agent)

  • Anhydrous pyridine (Acid scavenger)

  • Internal Standard (IS): Triphenylamine (1.0 mg/mL in toluene)

Step-by-Step Methodology:

  • Sample Preparation (Inert Atmosphere): Inside a nitrogen-purged glovebox, accurately weigh 5.0 mg of the acyl chloride intermediate. Dissolve completely in 1.0 mL of anhydrous toluene.

  • Internal Standard Addition: Spike the solution with 50 µL of the triphenylamine IS solution. This controls for subsequent volumetric variations.

  • Derivatization Reaction: Add 100 µL of a pre-mixed derivatization reagent (10% v/v pyridine in anhydrous methanol).

  • Incubation: Vortex the sealed vial for 30 seconds and incubate at 60°C for 15 minutes to drive the esterification to thermodynamic completion[4].

  • Liquid-Liquid Extraction (Quenching): Remove the vial from the glovebox. Add 1.0 mL of HPLC-grade water to quench unreacted pyridine and extract the pyridinium chloride salt. Vortex vigorously and centrifuge at 3000 rpm for 5 minutes.

  • Organic Phase Recovery: Carefully transfer the upper organic (toluene) layer containing the synthesized methyl ester derivative to an autosampler vial pre-loaded with anhydrous sodium sulfate (to remove trace moisture).

  • GC-MS Acquisition Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 280°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min).

    • MS Conditions: Electron Ionization (EI) at 70 eV, Scan range m/z 50–500, Source temperature 230°C.

EI-MS Fragmentation Profiling (Mechanistic Insight)

Understanding the Electron Ionization (EI) fragmentation pathway is critical for confirming the structural identity of the derivatized target. Upon ionization at 70 eV, the molecular ion [M]⁺• of the methyl ester derivative (m/z 369 for the ³⁵Cl isotope) undergoes highly predictable, characteristic fragmentations.

  • Alpha-Cleavage: The loss of the methoxy radical (•OCH₃, -31 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 338.

  • Ether Cleavage: The 3-butoxyphenyl group is susceptible to the loss of the butyl chain. A McLafferty-type rearrangement or direct heterolytic cleavage results in the loss of butene (C₄H₈, -56 Da), leaving a phenolic fragment at m/z 313.

  • Halogen Isotope Signature: The 6-chloroquinoline core remains exceptionally stable. The natural isotopic signature of chlorine (³⁵Cl:³⁷Cl in a ~3:1 ratio) will be distinctly visible in the molecular ion and all core-containing fragments, providing a self-validating check for the presence of the halogen.

Fragmentation M Molecular Ion [M]+• m/z 369 F1 Loss of Methoxy (•OCH3) m/z 338 (Acylium Ion) M->F1 Alpha Cleavage F2 Loss of Butene (C4H8) m/z 313 (Phenolic Ion) M->F2 McLafferty Rearrangement F3 Quinoline Core Stable Isotope Signature F1->F3 CO Loss F2->F3 Core Fragmentation

Logical EI-MS fragmentation pathway of the derivatized quinoline methyl ester.

Quantitative Stability Profiling

To underscore the necessity of this pre-column derivatization approach, we quantitatively compare the degradation half-life of the acyl chloride against its stable carboxylic acid precursor, 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid[5].

Table 2: Comparative Stability Profiling (Half-Life, t₁/₂ at 25°C)
CompoundSolvent Environmentt₁/₂ (Degradation)Primary Degradant
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride Ambient Air (50% RH)< 15 minutesCarboxylic Acid
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride Anhydrous ACN> 48 hoursN/A (Stable)
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride ACN / H₂O (50:50)< 30 secondsCarboxylic Acid
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid ACN / H₂O (50:50)> 6 monthsN/A (Stable)

Data Interpretation: The near-instantaneous degradation (< 30 seconds) of the acyl chloride in aqueous mixtures explicitly invalidates standard reverse-phase LC-MS for intact profiling, reinforcing the absolute requirement for the GC-MS derivatization workflow detailed above.

References

  • Derivatization Methods in GC and GC/MS - ResearchG
  • Design and Synthesis of 2-(3-Benzo[b]thienyl)
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers -
  • Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - ResearchG
  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization...

Sources

Safety & Regulatory Compliance

Safety

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride proper disposal procedures

Proper management of highly reactive pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific physicochemical behavior of the molecule. 2-(3-Butoxyphenyl)-6-chloroquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper management of highly reactive pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific physicochemical behavior of the molecule. 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride presents a unique logistical challenge: it combines a highly reactive, moisture-sensitive carbonyl chloride moiety with a bulky, highly lipophilic halogenated quinoline core.

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals with self-validating, step-by-step protocols for the safe deactivation and disposal of this specific compound.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the mechanistic behavior of the waste. Acid chlorides react violently with ambient moisture to liberate toxic hydrogen chloride (HCl) gas[1]. However, the bulky 2-(3-butoxyphenyl)-6-chloroquinoline structure makes this specific bulk material highly hydrophobic.

The "Crusting" Phenomenon: If aqueous base is added directly to this compound, the surface reacts to form an insoluble crust of the corresponding carboxylic acid. This crust traps unreacted acid chloride inside. If this biphasic mixture is sealed in a waste container, the trapped acid chloride will slowly hydrolyze over time, turning the container into a pressurized "time-bomb" of HCl gas. Therefore, homogeneous quenching using an organic solvent is mandatory .

Table 1: Hazard and Reactivity Profile

Property / HazardOperational ConsequenceMitigation Strategy
Water Reactivity Exothermic hydrolysis; releases HCl gas[1].Exclude moisture; never dispose of directly into aqueous waste streams.
Lipophilicity Poor aqueous solubility causes incomplete quenching (crusting).Solubilize in an aprotic solvent (THF/DCM) prior to quenching.
Corrosivity Causes severe skin burns and permanent eye damage[1].Mandate chemical splash goggles and heavy-duty nitrile/neoprene gloves.
Halogenated Core Environmental toxicity; disrupts standard incineration.Must be strictly segregated into Halogenated Organic Waste streams.

Quenching Agent Selection

Selecting the correct nucleophile to deactivate the acyl chloride is the most critical step in the disposal workflow.

Table 2: Quenching Agent Comparison

Quenching AgentMechanismExothermicityOperational Verdict
Methanol (Anhydrous) Esterification (Yields stable methyl ester + HCl)[2]ModeratePreferred. Highly miscible with THF/DCM; prevents crusting.
Aqueous NaHCO₃ Basic Hydrolysis (Yields sodium carboxylate + CO₂ + NaCl)[3]HighSecondary. Causes effervescence; risks biphasic trapping if used alone.
Water (Direct) HydrolysisVery HighProhibited. Violent reaction; aerosolizes toxic HCl gas.

Step-by-Step Methodologies

Protocol A: Homogeneous Esterification Quenching (For Reaction Residues & Liquid Waste)

This protocol converts the reactive acyl chloride into a stable, unreactive methyl ester prior to disposal[2].

  • Step 1: Solubilization

    • Action: In a fume hood, dissolve the acid chloride residue in a dry, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).

    • Causality: Solubilizing the lipophilic quinoline core ensures a homogeneous reaction environment, preventing the formation of unreacted micro-pockets.

  • Step 2: Thermal Control

    • Action: Submerge the reaction flask in an ice-water bath (0–5 °C) and initiate magnetic stirring.

    • Causality: The nucleophilic acyl substitution is exothermic. The ice bath absorbs the heat of reaction, preventing solvent boil-off and controlling the release rate of HCl.

  • Step 3: Methanol Quenching

    • Action: Using an addition funnel, add an excess of anhydrous methanol dropwise over 10–15 minutes.

    • Causality: Methanol acts as the nucleophile, cleaving the C-Cl bond to form 2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid methyl ester and dissolved HCl[2].

  • Step 4: Acid Neutralization

    • Action: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until all effervescence (CO₂ gas) ceases and the aqueous layer tests at pH 7-8[3].

    • Causality: Neutralizes the dissolved HCl byproduct, rendering the solution safe for standard waste containers.

  • Step 5: Waste Routing

    • Action: Transfer the mixture to a separatory funnel. Route the organic layer to the Halogenated Liquid Waste carboy. The aqueous layer can typically be routed to standard aqueous waste (verify with local EHS).

Protocol B: Dry Spill Containment (For Bulk Solid Spills)

If a bottle of the bulk solid is dropped, introducing water or wet paper towels will instantly generate a toxic cloud of HCl gas.

  • Step 1: Evacuation & PPE

    • Action: Temporarily clear the immediate area. Don a fitted respirator (if outside a fume hood) and heavy-duty gloves.

  • Step 2: Dry Absorption

    • Action: Completely cover the spill with a calcined absorbent product (e.g., Zorb-All, Oil-Dri) or dry sand[4][5].

    • Causality: Calcined clay and dry sand are chemically inert and physically smother the reactive solid, preventing ambient humidity from triggering hydrolysis.

  • Step 3: Collection & Disposal

    • Action: Use non-sparking plastic tools to sweep the absorbed mixture into a dry, sealable polyethylene bucket. Label explicitly as "Unquenched Halogenated Acid Chloride Solid Waste" and request an immediate EHS pickup.

Waste Disposal Logical Workflow

The following diagram maps the self-validating decision tree for handling this specific chemical waste.

AcidChlorideDisposal Start 2-(3-Butoxyphenyl)-6-chloroquinoline- 4-carbonyl chloride State Waste State? Start->State Solid Bulk Solid / Spill State->Solid Solid Liquid Reaction Residue State->Liquid Liquid Absorb Absorb with Dry Sand / Calcined Absorbent Solid->Absorb Solubilize Solubilize in THF/DCM Liquid->Solubilize BinSolid Halogenated Solid Waste Stream Absorb->BinSolid Quench Quench with Methanol at 0°C Solubilize->Quench Neutralize Neutralize with Aq. NaHCO3 Quench->Neutralize BinLiquid Halogenated Liquid Waste Stream Neutralize->BinLiquid

Workflow for the safe quenching and disposal of quinoline-4-carbonyl chloride waste.

References

  • Case Western Reserve University. Laboratory Safety Manual. Retrieved from [Link][4]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link][2]

  • Rice University. Chemical Spills - Environmental Health Safety and Laboratory Operations. Retrieved from [Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
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